Fluphenazine sulfoxide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3O2S/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)31(21)30)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPPOFUTIWYLNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937326 | |
| Record name | 10-{3-[4-(2-Hydroxyethyl)piperazin-1-yl]propyl}-2-(trifluoromethyl)-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1674-76-6 | |
| Record name | Fluphenazine sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-{3-[4-(2-Hydroxyethyl)piperazin-1-yl]propyl}-2-(trifluoromethyl)-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUPHENAZINE SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V73CQS9VA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Fluphenazine Sulfoxide Reference Standard
Introduction: The Critical Role of Fluphenazine Sulfoxide in Pharmaceutical Analysis
Fluphenazine, a potent phenothiazine-class antipsychotic, is a cornerstone in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body. The primary metabolic pathways for fluphenazine include sulfoxidation and hydroxylation, leading to the formation of key metabolites such as this compound and 7-hydroxyfluphenazine.[2][3]
This compound is not only a major metabolite but also a potential impurity in the drug substance and formulated products, arising from oxidative degradation during synthesis or storage.[4] As such, the availability of a highly purified this compound reference standard is paramount for researchers, scientists, and drug development professionals. This reference standard is indispensable for a variety of critical applications, including:
-
Impurity Profiling: Accurately identifying and quantifying this compound in fluphenazine drug substances and products to ensure they meet the stringent purity requirements of regulatory bodies.
-
Method Validation: Serving as a crucial component in the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), designed to assess the stability and purity of fluphenazine.
-
Pharmacokinetic Studies: Enabling the precise measurement of this compound levels in biological matrices, which is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of fluphenazine.[2][5]
-
Metabolic Research: Facilitating in-vitro and in-vivo studies aimed at elucidating the metabolic pathways of fluphenazine and the enzymes involved.[6]
This in-depth technical guide provides a comprehensive and field-proven approach to the synthesis, purification, and characterization of this compound, designed to equip researchers with the knowledge and practical steps to prepare a high-purity reference standard.
The Synthetic Pathway: Controlled Oxidation of Fluphenazine
The synthesis of this compound is achieved through the selective oxidation of the sulfur atom within the phenothiazine ring of the parent fluphenazine molecule. This transformation requires a careful choice of oxidizing agent and reaction conditions to prevent over-oxidation to the corresponding sulfone or degradation of other functional groups in the molecule.
Reaction Mechanism and Choice of Oxidant
The sulfur atom in the phenothiazine nucleus is electron-rich and thus susceptible to electrophilic attack by oxidizing agents. The goal is to introduce a single oxygen atom to form the sulfoxide without further oxidation to the sulfone.
Several oxidizing agents can be employed for the sulfoxidation of phenothiazines, including:
-
Hydrogen Peroxide in Acetic Acid: This is a classic and effective method for the preparation of phenothiazine sulfoxides. The acidic medium protonates the piperazine nitrogen atoms, making the phenothiazine ring more susceptible to oxidation and helping to control the reaction.
-
Aqueous Nitrous Acid: This reagent offers a simple and convenient method for the gram-scale synthesis of phenothiazine sulfoxides at room temperature.[3]
-
Other Oxidants: Other reagents such as m-chloroperoxybenzoic acid (m-CPBA), ferric nitrate, and electrochemical methods have also been reported for the oxidation of phenothiazines.[6] However, some of these, like m-CPBA, can be less selective and may lead to the formation of N-oxides or sulfones if not carefully controlled.
For the purpose of preparing a reference standard where purity is the primary concern, the hydrogen peroxide in glacial acetic acid method provides a good balance of reactivity, selectivity, and ease of handling.
Diagram of the Synthesis of this compound
Caption: Chemical transformation of fluphenazine to this compound.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from fluphenazine hydrochloride using the hydrogen peroxide/acetic acid method.
Materials and Reagents:
-
Fluphenazine Dihydrochloride (starting material)
-
Glacial Acetic Acid (ACS grade)
-
Hydrogen Peroxide (30% w/w solution)
-
Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (HPLC grade)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
Fluphenazine is a potent pharmaceutical agent and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7][8][9][10][11]
-
Glacial acetic acid is corrosive and has a strong odor. Work in a well-ventilated fume hood.
-
Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye irritation. Handle with care.
Step-by-Step Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of fluphenazine dihydrochloride in glacial acetic acid. The exact concentration is not critical, but a starting point of approximately 0.1 g of fluphenazine per 1-2 mL of acetic acid is suitable.
-
Controlled Addition of Oxidant: Cool the solution in an ice bath to moderate the reaction temperature. Slowly add a stoichiometric equivalent of 30% hydrogen peroxide dropwise using a dropping funnel while stirring. The reaction is exothermic, and maintaining a low temperature helps to prevent over-oxidation.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or HPLC. For HPLC analysis, a reversed-phase C18 column with a mobile phase of methanol, acetonitrile, and an aqueous buffer (e.g., ammonium acetate) is typically effective.[12] The reaction is complete when the peak corresponding to fluphenazine is no longer observed.
-
Quenching and Neutralization: Once the reaction is complete, carefully quench any excess hydrogen peroxide by adding a small amount of a reducing agent like sodium bisulfite, or by dilution with a large volume of water. Subsequently, neutralize the acetic acid by slowly adding a base such as sodium hydroxide or ammonium hydroxide solution until the pH is basic (pH > 8). This step is crucial to deprotonate the piperazine nitrogen atoms and allow for extraction into an organic solvent.
-
Extraction: Transfer the neutralized aqueous solution to a separatory funnel and extract the this compound into an organic solvent such as dichloromethane or ethyl acetate. Perform the extraction three times to ensure complete recovery of the product.
-
Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent, and then remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound, which is typically an oil or a solid.
Purification of this compound
Achieving the high purity required for a reference standard necessitates a robust purification strategy. The crude product from the synthesis will likely contain unreacted starting material, the over-oxidized sulfone by-product, and potentially other minor impurities.
Column Chromatography: The Method of Choice
Flash column chromatography is a highly effective method for separating this compound from related impurities due to the significant difference in polarity between the sulfoxide and the less polar starting material and the more polar sulfone.
Table 1: Recommended Parameters for Column Chromatography Purification
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for separating compounds with moderate polarity differences. |
| Mobile Phase | A gradient or isocratic mixture of a non-polar solvent (e.g., cyclohexane, heptane) and a polar solvent (e.g., ethyl acetate, acetone), often with a small amount of a basic modifier (e.g., triethylamine, ammonium hydroxide) to prevent peak tailing. A starting point could be a mixture of acetone, cyclohexane, and ammonia. | The exact ratio should be determined by TLC analysis to achieve good separation (Rf of sulfoxide ~0.3-0.4). The basic modifier is crucial for deactivating the acidic silica surface and ensuring symmetrical peak shapes for the basic amine-containing compounds. |
| Elution | Monitor the elution of compounds using TLC or a UV detector. Collect fractions containing the pure this compound. | Allows for the isolation of the desired product from impurities that will elute at different times. |
Step-by-Step Column Chromatography Protocol:
-
Column Packing: Prepare a glass chromatography column with a slurry of silica gel in the initial mobile phase solvent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the packed column.
-
Elution and Fraction Collection: Begin eluting the column with the chosen mobile phase, collecting fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.
-
Product Isolation: Combine the fractions that contain pure this compound (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.
Recrystallization: An Alternative for Crystalline Solids
If the purified this compound is a solid, recrystallization can be an excellent final polishing step to achieve very high purity. The key is to find a suitable solvent or solvent system in which the sulfoxide has high solubility at elevated temperatures and low solubility at room temperature or below. Potential solvents to screen include ethanol, isopropanol, ethyl acetate, or mixtures with non-polar solvents like heptane.
Analytical Characterization and Quality Control
The identity and purity of the synthesized this compound must be unequivocally confirmed. This is achieved through a combination of spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the primary method for determining the purity of the reference standard. A stability-indicating HPLC method should be used, which is capable of separating this compound from its parent drug, the sulfone, and any other potential impurities.
Table 2: Typical HPLC Parameters for this compound Analysis
| Parameter | Example Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted) and organic modifiers (e.g., methanol, acetonitrile). For example, methanol:acetonitrile:10 mM ammonium acetate (70:15:15, v/v/v).[12] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 259 nm |
| Injection Volume | 10-20 µL |
| Expected Retention | This compound is more polar than fluphenazine and will have a shorter retention time. |
The purity of the synthesized standard should be determined by calculating the area percentage of the main peak. For a reference standard, a purity of >98% is generally desirable, with the specific requirements often dictated by pharmacopeial monographs.
Spectroscopic Confirmation of Identity
1. Mass Spectrometry (MS):
Mass spectrometry is used to confirm the molecular weight of this compound. Using an electrospray ionization (ESI) source in positive ion mode, the expected protonated molecule [M+H]⁺ should be observed at an m/z of 454.17. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern in MS/MS will show characteristic losses from the parent ion, which can be used to further confirm the structure.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is the most powerful technique for the unambiguous structural elucidation of the synthesized compound. Both ¹H and ¹³C NMR spectra should be acquired.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenothiazine ring system, as well as the aliphatic protons of the piperazine side chain. The chemical shifts of the protons on the phenothiazine ring will be different from those of fluphenazine due to the electron-withdrawing effect of the sulfoxide group.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all 22 carbon atoms in the molecule. The chemical shifts of the carbon atoms in the phenothiazine ring adjacent to the sulfoxide group will be significantly shifted compared to fluphenazine.
Workflow for Synthesis and Certification of this compound Reference Standard
Caption: Overall workflow from starting material to certified reference standard.
Conclusion
The synthesis of a high-purity this compound reference standard is a critical undertaking for ensuring the quality, safety, and efficacy of fluphenazine-containing pharmaceutical products. The method outlined in this guide, based on the controlled oxidation of fluphenazine followed by rigorous purification and characterization, provides a reliable pathway to obtaining this essential analytical tool. By understanding the chemical principles behind each step and employing modern analytical techniques for validation, researchers and drug development professionals can confidently prepare a reference standard that meets the demanding requirements of the pharmaceutical industry.
References
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Liu, Y., et al. (2014). Aerobic oxidation of sulfides to sulfoxides catalyzed by ferric nitrate nonahydrate. Green Chemistry, 16(5), 2695-2700. [Link]
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Drago, C., et al. (2009). ENANTIOSELECTIVE OXIDATION OF AN ALKYL ARYL SULFIDE: SYNTHESIS OF (S)-(-)-METHYL P-BROMOPHENYL SULFOXIDE. Organic Syntheses, 86, 121-131. [Link]
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Asr, R., et al. (2022). Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medications. ChemRxiv. [Link]
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Fresenius Kabi USA. (2024). Fluphenazine Hydrochloride Injection, USP - Safety Data Sheet. [Link]
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Midha, K. K., et al. (1981). The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate. Psychopharmacology, 75(4), 354-358. [Link]
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Owens, G. G., et al. (1996). Convenient oxidation of phenothiazine salts to their sulfoxides with aqueous nitrous acid. Journal of Pharmaceutical Sciences, 85(7), 757-759. [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]
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Kelsey, M. I., et al. (1973). Gas-liquid chromatographic analysis of fluphenazine and this compound in the urine of chronic schizophrenic patients. Journal of Chromatography A, 75(2), 294-297. [Link]
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Journal of Medicinal and Medical Chemistry. (2023). A Review on Fluphenazine Pharmacology and its Analytical Methods. [Link]
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Toșa, M., et al. (2002). Selective oxidation methods for preparation of N-alkylphenothiazine sulfoxides and sulfones. Heterocyclic Communications, 8(5), 457-462. [Link]
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Heyes, W. F. (n.d.). STUDIES ON THE OXIDATIVE DEGRADATION OF FLUPHENAZINE DECANOATE IN OILY SOLUTION. LJMU Research Online. [Link]
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Kevat, H., et al. (2022). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Journal of Chromatographic Science, 60(8), 743-750. [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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International Journal of Professional Studies. (2024). Synthesis of Fluphenazine Decanoate using Candida Antarctica Lipase B Enzyme. [Link]
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ResearchGate. (2025). Quantitative Analysis of Fluphenazine and Flupentixol in Human Serum by Liquid Chromatography-Tandem Mass Spectrometry. [Link]
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ResearchGate. (n.d.). The synthesis route of the preparation of the fluphenazine analogues. Retrieved from [Link]
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ResearchGate. (n.d.). a) Mass spectra of fluphenazine hydrochloride, b) Mass spectra of the unknown degradation product. Retrieved from [Link]
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Smith, P. J. (1983). DRUGS - Liquid Chromatographic Method for Perphenazine and Its Sulfoxide in Pharmaceutical Dosage Forms for Determination of Stability. Journal of the Association of Official Analytical Chemists, 66(5), 1175-1178. [Link]
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Fluphenazine Sulfoxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Fluphenazine sulfoxide, a primary metabolite of the potent antipsychotic agent fluphenazine, represents a critical molecule of interest in pharmaceutical research and development. Its formation through metabolic sulfoxidation significantly alters the physicochemical and pharmacological properties of the parent drug, impacting its efficacy and safety profile. This technical guide provides a comprehensive exploration of the chemical properties of this compound, including its synthesis, structural elucidation, analytical methodologies, and its role in the broader context of fluphenazine's pharmacology and toxicology. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of phenothiazine-based therapeutics and their metabolic fate.
Introduction: The Significance of this compound
Fluphenazine is a high-potency typical antipsychotic medication belonging to the phenothiazine class, widely used in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic action is primarily attributed to its antagonism of dopamine D2 receptors in the brain.[1] The metabolic fate of fluphenazine is a crucial determinant of its clinical profile, with sulfoxidation being a major metabolic pathway.[2][3] This process, occurring at the sulfur atom of the phenothiazine ring, leads to the formation of this compound.[2]
The introduction of a sulfoxide functional group imparts a significant change in the molecule's polarity and steric configuration, which in turn profoundly influences its interaction with biological targets.[4] Understanding the chemical and pharmacological characteristics of this compound is therefore paramount for a complete comprehension of fluphenazine's overall mechanism of action, its inter-individual variability in clinical response, and its potential for drug-drug interactions. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for its synthesis, characterization, and analysis.
Physicochemical Properties
This compound is a phenothiazine derivative with the chemical formula C₂₂H₂₆F₃N₃O₂S and a molecular weight of 453.52 g/mol .[5] It is typically described as a white to off-white crystalline solid.[6] While moderately soluble in water, it exhibits higher solubility in organic solvents.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₂₂H₂₆F₃N₃O₂S | [5] |
| Molecular Weight | 453.52 g/mol | [5] |
| CAS Number | 1674-76-6 | [7] |
| Appearance | White to off-white crystalline solid | [6] |
| Solubility | Moderately soluble in water, more soluble in organic solvents | [6] |
| Storage Temperature | 2-8°C | [4] |
Synthesis and Purification
The primary route for the preparation of this compound is through the controlled oxidation of fluphenazine. This process selectively targets the sulfur atom in the phenothiazine ring.
Synthetic Pathway: Oxidation of Fluphenazine
The most commonly employed method for the synthesis of this compound involves the use of a mild oxidizing agent, such as hydrogen peroxide, in an acidic medium. The reaction proceeds as follows:
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Fluphenazine Sulfoxide: A Comprehensive Technical Guide to a Major Metabolite
Introduction: The Clinical Significance of Fluphenazine and its Metabolic Fate
Fluphenazine is a potent, first-generation antipsychotic of the phenothiazine class, primarily utilized in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic efficacy is predominantly attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathways of the brain.[2][3] However, the clinical response and side-effect profile of fluphenazine are not solely governed by the parent drug. The metabolic conversion of fluphenazine in the body leads to the formation of various metabolites, with fluphenazine sulfoxide emerging as a principal product.[4][5] Understanding the formation, quantification, and pharmacological relevance of this compound is paramount for researchers, clinicians, and drug development professionals seeking to optimize therapeutic strategies and patient outcomes.
This technical guide provides an in-depth exploration of this compound, from its biochemical origins to its analytical quantification and clinical implications. We will delve into the enzymatic pathways responsible for its formation, present detailed methodologies for its detection, and discuss its pharmacological activity in the context of the overall therapeutic effect of fluphenazine.
The Metabolic Pathway: From Fluphenazine to this compound
The biotransformation of fluphenazine is a complex process primarily occurring in the liver.[6] The major metabolic pathway leading to the formation of this compound is sulfoxidation, an oxidative reaction catalyzed by the cytochrome P450 (CYP) enzyme system.[6][7]
The Key Player: Cytochrome P450 2D6 (CYP2D6)
The primary enzyme responsible for the sulfoxidation of fluphenazine is CYP2D6.[8] This enzyme introduces an oxygen atom to the sulfur atom of the phenothiazine ring, resulting in the formation of this compound.[7] The significant role of CYP2D6 in fluphenazine metabolism introduces a potential for inter-individual variability in drug response due to genetic polymorphisms in the CYP2D6 gene.[9] Individuals can be classified as poor, intermediate, normal, or ultrarapid metabolizers, which can directly impact the plasma concentrations of both fluphenazine and its sulfoxide metabolite.
While CYP2D6 is the principal catalyst, other CYP isoforms, such as CYP1A2 and CYP3A4, are known to be involved in the metabolism of other phenothiazines and may play a minor role in fluphenazine metabolism.[8][10][11]
Chemical Transformation
The chemical structures of fluphenazine and its sulfoxide metabolite are presented below. The key difference is the oxidation of the sulfur atom in the phenothiazine ring.
| Compound | Chemical Structure |
| Fluphenazine |
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| This compound | [12] |
Fluphenazine Chemical Information: [4]
-
IUPAC Name: 2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol
-
Molecular Formula: C₂₂H₂₆F₃N₃OS
-
SMILES: C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO
This compound Chemical Information: [12][13]
-
IUPAC Name: 2-[4-[3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol
-
Molecular Formula: C₂₂H₂₆F₃N₃O₂S
-
SMILES: C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F)CCO
Pharmacological Activity of this compound: A Diminished Role
A critical aspect of understanding a drug's metabolite is determining its pharmacological activity. In the case of this compound, evidence suggests that it possesses significantly reduced pharmacological activity compared to the parent compound.[7] While it may still interact with dopamine receptors, its affinity is considerably lower.[13] This implies that the therapeutic effect of fluphenazine is primarily driven by the parent drug.
However, the presence of a major, less active metabolite is not without consequence. The ratio of fluphenazine to this compound can be influenced by factors such as the route of administration and individual patient metabolism, which can have clinical implications.
Analytical Methodologies for Quantification
Accurate and sensitive quantification of fluphenazine and this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. Several analytical techniques have been developed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard due to its high sensitivity and specificity.[2][14][15]
A Validated LC-MS/MS Protocol for Fluphenazine and its Metabolites
The following protocol outlines a robust and high-throughput method for the simultaneous quantification of fluphenazine and this compound in human plasma.[16]
1. Sample Preparation (Protein Precipitation): [16]
-
To 100 µL of human plasma, add 300 µL of acetonitrile containing a suitable internal standard (e.g., Fluphenazine-d8).
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.
-
Centrifuge at 12,000 rpm for 1 minute.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Parameters: [16][17][18]
| Parameter | Value |
| Column | Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Linear gradient from 20% to 80% B over 1.5 minutes |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 8 µL |
| Column Temperature | 25°C |
| Run Time | 1.8 minutes |
3. Tandem Mass Spectrometry Parameters (Positive Ion Mode): [16][17]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Fluphenazine | 438.27 | 171.11 |
| This compound | 454.27 | 171.11 |
| Fluphenazine-d8 (IS) | 446.32 | 171.11 |
Causality Behind Experimental Choices:
-
Protein Precipitation: This method is chosen for its simplicity, speed, and effectiveness in removing the majority of interfering proteins from the plasma sample, making it ideal for high-throughput analysis.[16]
-
C18 Reversed-Phase Column: A C18 column is a versatile and robust choice for separating moderately polar compounds like fluphenazine and its metabolites from the biological matrix.[16]
-
Formic Acid in Mobile Phase: The addition of formic acid acidifies the mobile phase, which promotes the ionization of the analytes in the positive ion mode of the mass spectrometer, thereby enhancing sensitivity.[16]
-
Tandem Mass Spectrometry (MS/MS): MS/MS provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard, minimizing interference from other compounds in the sample.[14][15]
In Vitro Models for Studying Fluphenazine Metabolism
In vitro models are indispensable tools for elucidating the metabolic pathways of drug candidates and for predicting their in vivo behavior. Human liver microsomes are a widely used in vitro system for studying Phase I metabolism, including the sulfoxidation of fluphenazine.[19][20][21][22]
Experimental Protocol: Fluphenazine Metabolism in Human Liver Microsomes
This protocol provides a framework for assessing the metabolic stability of fluphenazine and identifying its metabolites using human liver microsomes.
1. Reagents and Materials:
-
Fluphenazine
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard
2. Incubation Procedure:
-
Pre-warm a solution of human liver microsomes in phosphate buffer at 37°C.
-
Add fluphenazine to the microsomal solution to initiate the reaction.
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS.
3. Data Analysis:
-
Monitor the disappearance of the fluphenazine peak over time to determine its metabolic stability.
-
Identify the appearance and increase of the this compound peak over time.
-
Quantify the concentrations of both the parent drug and the metabolite at each time point.
Self-Validating System:
The inclusion of a time-zero sample (where the reaction is terminated immediately after the addition of the drug) and a no-NADPH control (to assess non-enzymatic degradation) are crucial for validating the experimental results. The use of a validated LC-MS/MS method for analysis ensures the accuracy of the quantitative data.
Clinical Relevance of the Fluphenazine to Sulfoxide Metabolite Ratio
The ratio of fluphenazine to this compound in plasma can provide valuable insights into the patient's metabolic capacity and the route of drug administration.
-
Oral Administration: Following oral administration, fluphenazine undergoes significant first-pass metabolism in the liver. This can lead to substantially higher plasma concentrations of this compound compared to the parent drug.[23][24]
-
Depot Injection: In contrast, intramuscular depot injections of fluphenazine decanoate bypass first-pass metabolism, resulting in higher plasma concentrations of the active parent drug relative to its metabolites.[23][24][25]
This difference is a critical consideration when switching patients between oral and depot formulations. A patient stabilized on oral fluphenazine may have a different clinical response if switched to a depot formulation without appropriate dose adjustments, due to the altered parent drug to metabolite ratio.
Monitoring the plasma levels of both fluphenazine and this compound can aid in:
-
Assessing patient adherence to oral medication.
-
Identifying individuals with altered CYP2D6 metabolism.
-
Optimizing dosing strategies to achieve a therapeutic response while minimizing side effects.
Conclusion and Future Directions
This compound is a major metabolite of fluphenazine, formed primarily through the action of CYP2D6. While it possesses reduced pharmacological activity, its formation and relative abundance are of significant clinical and research interest. The continued development and application of sensitive analytical methods, such as LC-MS/MS, are crucial for advancing our understanding of fluphenazine's metabolic fate.
Future research should focus on:
-
Further elucidating the role of minor metabolic pathways in fluphenazine disposition.
-
Investigating the potential for this compound to contribute to off-target effects or long-term side effects of fluphenazine therapy.
-
Developing more comprehensive pharmacokinetic models that incorporate genetic polymorphisms in CYP2D6 to personalize fluphenazine therapy.
By continuing to explore the intricacies of fluphenazine metabolism, the scientific community can work towards safer and more effective treatments for individuals with psychotic disorders.
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Semantic Scholar. (1995). Monitoring plasma levels of fluphenazine during chronic therapy with fluphenazine decanoate. Retrieved from [Link]
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PubMed. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Retrieved from [Link]
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ResearchGate. (2013). Simultaneous UPLC–MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Retrieved from [Link]
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PubMed. (1988). Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine. Retrieved from [Link]
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Journal of Medicinal and Medical Chemistry. (n.d.). A Review on Fluphenazine Pharmacology and its Analytical Methods. Retrieved from [Link]
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A Technical Guide to the Role of Cytochrome P450 in Fluphenazine Sulfoxidation
Abstract
Fluphenazine, a potent phenothiazine antipsychotic, is a cornerstone in the management of schizophrenia and other psychotic disorders.[1][2] Its therapeutic efficacy and safety profile are intrinsically linked to its extensive hepatic metabolism, a process dominated by the Cytochrome P450 (CYP) superfamily of enzymes.[3][4][5] A primary metabolic pathway for fluphenazine is sulfoxidation, which involves the oxidation of the sulfur atom within the phenothiazine ring structure to form fluphenazine sulfoxide.[5][6][7] This biotransformation significantly reduces the pharmacological activity of the parent compound.[7][8] This technical guide provides an in-depth exploration of the role of Cytochrome P450 enzymes in this critical metabolic reaction. We will elucidate the specific CYP isoforms responsible, detail the underlying biochemical mechanisms, present validated experimental protocols for characterization, and discuss the clinical implications of this metabolic pathway.
Introduction to Fluphenazine Metabolism
Fluphenazine is a high-potency typical antipsychotic that exerts its therapeutic effect primarily through the antagonism of dopamine D2 receptors in the central nervous system.[9][10][] Upon administration, fluphenazine undergoes significant first-pass metabolism in the liver, resulting in low oral bioavailability.[4][9] The metabolism is complex, involving several phase I oxidative reactions, including sulfoxidation, hydroxylation, and N-dealkylation, followed by phase II conjugation.[5][12]
Sulfoxidation is a major metabolic event for fluphenazine, particularly after intramuscular administration, and leads to the formation of this compound.[6][7] Understanding the enzymatic drivers of this pathway is paramount for predicting drug-drug interactions, understanding inter-individual variability in patient response, and optimizing therapeutic regimens.
The Cytochrome P450 System: The Engine of Drug Metabolism
The Cytochrome P450 (CYP) system is a superfamily of heme-containing monooxygenases that are the primary enzymes responsible for phase I metabolism of a vast array of xenobiotics, including approximately 70-80% of all drugs in clinical use.[13][14] Located predominantly in the smooth endoplasmic reticulum of hepatocytes, these enzymes catalyze various oxidative reactions, such as hydroxylation, dealkylation, and sulfoxidation.[14][15] While there are over 50 human CYP enzymes, a small number of isoforms—notably CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5—are responsible for the metabolism of the majority of drugs.[14][16]
The P450 Catalytic Cycle and Sulfoxidation
The mechanism of P450-catalyzed oxidation is a complex, multi-step process.[17] For sulfoxidation, the cycle involves the activation of molecular oxygen by the heme iron center of the CYP enzyme. The highly reactive ferryl-oxo intermediate, known as Compound I, is generally considered the principal oxidizing species responsible for abstracting an electron from the sulfur atom of the fluphenazine molecule, leading to the formation of the sulfoxide metabolite.[17][18]
Figure 1: Simplified Cytochrome P450 catalytic cycle for fluphenazine (FPZ) sulfoxidation.
Identifying the Key CYP Isoform: The Role of CYP2D6
Evidence strongly indicates that Cytochrome P450 2D6 (CYP2D6) is the principal enzyme responsible for the metabolism of fluphenazine to its sulfoxide metabolite.[9][19] Fluphenazine is recognized as a major substrate of the CYP2D6 system.[2] In vitro studies using human liver microsomes have shown that fluphenazine competitively inhibits CYP2D6-mediated activity, further confirming its role as a substrate.[20]
While CYP2D6 is primary, other isoforms may play minor roles. For instance, fluphenazine demonstrates moderate inhibition of CYP1A2, suggesting a potential interaction, though its contribution to sulfoxidation is likely secondary.[20] For other phenothiazines like thioridazine, CYP1A2 and CYP3A4 have been shown to be involved in sulfoxidation, highlighting the potential for multiple enzyme involvement across the drug class.[21] Flavin-containing monooxygenases (FMOs) can also catalyze sulfoxidation, but for many thioether compounds, their contribution is minor compared to the P450 system.[22]
Enzyme Inhibition Kinetics
The interaction of fluphenazine with various CYP isoforms can be quantified by inhibition constants (Ki). This data is crucial for predicting potential drug-drug interactions.
| CYP Isoform | Fluphenazine Inhibition Potency | Ki Value (µM) | Reference |
| CYP2D6 | Competitive Inhibitor | 9.4 | [20] |
| CYP1A2 | Moderate Inhibitor | 40.2 | [20] |
| CYP2C9 | Very Weak Inhibitor | >300 | [20] |
| CYP2C19 | Very Weak Inhibitor | >300 | [20] |
| CYP3A | Very Weak Inhibitor | >300 | [20] |
| Table 1: In vitro inhibition of major human CYP450 isoforms by fluphenazine. Data derived from studies using human liver microsomes.[20] |
Experimental Methodologies for CYP Phenotyping
To definitively identify the enzymes responsible for a specific metabolic pathway (a process called "reaction phenotyping"), several robust in vitro methods are employed. The two most common and complementary approaches involve using human liver microsomes and recombinant CYP enzymes.[16]
Approach 1: Chemical Inhibition in Human Liver Microsomes (HLMs)
This method utilizes a broad metabolic system (HLMs contain a full complement of microsomal drug-metabolizing enzymes) and isoform-selective chemical inhibitors to deduce the contribution of individual CYPs.[16] By observing the degree to which a specific inhibitor reduces the rate of this compound formation, one can infer the importance of that inhibitor's target enzyme.
Figure 2: Workflow for CYP phenotyping using chemical inhibitors in HLMs.
Protocol 1: HLM Chemical Inhibition Assay
-
Prepare Reagents:
-
HLM Stock: Resuspend pooled human liver microsomes in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Substrate Stock: Prepare a concentrated stock solution of fluphenazine in a solvent like methanol or DMSO.
-
Inhibitor Stocks: Prepare stock solutions of selective inhibitors (e.g., Quinidine for CYP2D6, Furafylline for CYP1A2, etc.) in the appropriate solvent.
-
Cofactor Solution: Prepare a solution of NADPH regenerating system or NADPH itself in buffer.
-
-
Incubation Setup (in triplicate):
-
In a microcentrifuge tube, combine buffer, HLM suspension (e.g., final concentration 0.5 mg/mL), and the specific chemical inhibitor. Pre-incubate for 5-10 minutes at 37°C.
-
Initiate the reaction by adding fluphenazine (e.g., final concentration 1-10 µM).
-
After a brief pre-incubation, add the NADPH solution to start the metabolic reaction. The final volume is typically 200-500 µL.
-
-
Reaction:
-
Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Termination:
-
Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Fluphenazine-d8).[12] This step also precipitates proteins.
-
-
Sample Processing:
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., >12,000 rpm) for 5-10 minutes to pellet the precipitated protein.[12]
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.
-
Quantify the peak area of this compound relative to the internal standard.
-
-
Data Interpretation:
-
Calculate the percentage of inhibition caused by each specific inhibitor compared to the no-inhibitor control. Significant inhibition points to the involvement of the targeted CYP isoform.
-
Approach 2: Recombinant Human CYP Enzymes (rCYPs)
This "direct" approach uses individual CYP isoforms expressed in a host system (e.g., baculovirus-infected insect cells).[23][24] Incubating the drug with a panel of these enzymes provides clear, unambiguous evidence of which isoforms can catalyze the reaction.[16]
Figure 3: Workflow for CYP phenotyping using a panel of recombinant enzymes.
Protocol 2: Recombinant CYP Isoform Screening
-
Prepare Reagents:
-
rCYP Systems: Obtain commercially available recombinant human CYP isoforms, typically co-expressed with NADPH-P450 reductase.
-
Substrate & Cofactor: Prepare as described in Protocol 1.
-
-
Incubation Setup:
-
For each CYP isoform to be tested (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4), set up a separate reaction.
-
In each tube, combine buffer (e.g., 100 mM potassium phosphate, pH 7.4), the specific rCYP enzyme (e.g., final concentration 10-25 pmol/mL), and fluphenazine.
-
-
Reaction & Termination:
-
Initiate the reaction by adding NADPH.
-
Incubate and terminate the reaction as described in Protocol 1 (steps 3 & 4).
-
-
Sample Processing & Analysis:
-
Process and analyze all samples as described in Protocol 1 (steps 5 & 6).
-
-
Data Interpretation:
-
Compare the amount of this compound formed by each individual CYP isoform. The isoform(s) producing the highest amount of the metabolite are identified as the primary catalysts.
-
Analytical Quantification: LC-MS/MS
A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of fluphenazine and this compound in in vitro matrixes.[12]
-
Sample Preparation: Simple protein precipitation with acetonitrile is often sufficient for in vitro samples.[12]
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column.[12]
-
Detection: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode provides high selectivity and sensitivity.[12] Specific parent-product ion transitions are monitored for fluphenazine, this compound, and the internal standard.
Clinical Significance and Conclusion
The central role of CYP2D6 in fluphenazine sulfoxidation has significant clinical implications.
-
Genetic Polymorphism: The CYP2D6 gene is highly polymorphic, leading to distinct patient populations categorized as poor, intermediate, extensive (normal), and ultrarapid metabolizers. This genetic variability can cause substantial differences in fluphenazine plasma concentrations, affecting both efficacy and the risk of adverse effects.
-
Drug-Drug Interactions (DDIs): Co-administration of fluphenazine with potent CYP2D6 inhibitors (e.g., bupropion, fluoxetine, paroxetine) can significantly increase fluphenazine plasma levels, raising the risk of toxicity.[20][25] Conversely, while no significant inducers are known for CYP2D6, changes in co-medications should always be monitored.[25]
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The Unseen Trajectory: A Technical Guide to the Environmental Fate of Fluphenazine Sulfoxide
Foreword: Beyond the Parent Compound - The Environmental Imperative for Metabolite Assessment
In the realm of pharmaceutical development and environmental risk assessment, the focus has traditionally centered on the active pharmaceutical ingredient (API). However, this perspective is incomplete. Once a drug is administered, it undergoes metabolic transformation, leading to the excretion of metabolites that, along with the parent compound, enter our wastewater systems and, subsequently, the broader environment.[1][2][3] These metabolites are not always benign derivatives; their environmental fate—persistence, mobility, and ecotoxicity—can differ significantly from the parent API, presenting a distinct and often overlooked risk profile.[4][5]
This technical guide addresses a critical knowledge gap: the environmental fate of fluphenazine sulfoxide, the primary metabolite of the potent phenothiazine antipsychotic, fluphenazine.[6] Antipsychotic drugs are increasingly detected in surface and groundwaters, and their inherent bioactivity and potential for bioaccumulation classify them as a priority for environmental concern.[1][7] While data on fluphenazine itself is limited, information on its sulfoxide metabolite is even scarcer. This guide, therefore, synthesizes direct data where available, leverages analogous information from structurally similar phenothiazine sulfoxides, and provides a comprehensive framework of experimental protocols based on internationally recognized OECD guidelines to empower researchers in this vital area of study.
Our objective is to provide a scientifically robust resource for researchers, environmental scientists, and drug development professionals to understand, predict, and experimentally determine the environmental trajectory of this compound.
Physicochemical Profile of this compound: Foundational Data for Fate Modeling
Understanding the fundamental physicochemical properties of a compound is the cornerstone of predicting its behavior in the environment. These parameters govern its partitioning between water, soil, air, and biota.
| Property | Value | Source |
| Chemical Formula | C₂₂H₂₆F₃N₃O₂S | [CymitQuimica] |
| Molecular Weight | 453.52 g/mol | [LGC Standards] |
| Appearance | White to off-white crystalline solid | [CymitQuimica] |
| Melting Point | 131-133 °C | [ChemicalBook] |
| Boiling Point (Predicted) | 615.4 °C | [ChemicalBook] |
| Water Solubility | Moderately soluble | [CymitQuimica] |
| Calculated XLogP3 | 4.1 | [ECHEMI] |
| Vapor Pressure (Predicted) | 5.28E-16 mmHg at 25°C | [ECHEMI] |
Expert Insights: The calculated XLogP3 value of 4.1 suggests a significant potential for bioaccumulation in fatty tissues of organisms and strong sorption to organic matter in soil and sediment. Its low predicted vapor pressure indicates that volatilization from water or soil surfaces will be a negligible dissipation pathway. The moderate water solubility ensures it can be transported in aquatic systems.
Formation and Predicted Environmental Transformation Pathways
This compound is not directly introduced into the environment; it is a transformation product. Its presence is contingent on the metabolism of the parent drug, fluphenazine, and subsequent environmental degradation processes.
Formation via Metabolism and Abiotic Oxidation
This compound is a major metabolite of fluphenazine, formed through the oxidation of the sulfur atom in the phenothiazine ring.[6] This sulfoxidation is a primary biotransformation pathway.[8] Beyond metabolism, fluphenazine is susceptible to oxidation under environmental conditions, which can also yield the sulfoxide. Forced degradation studies have demonstrated that fluphenazine degrades under oxidative stress (e.g., in the presence of hydrogen peroxide) to form this compound.[8]
Predicted Environmental Degradation Pathways
Once formed, this compound is subject to further environmental degradation. Based on its chemical structure and data from analogous phenothiazine compounds, we can predict the following key pathways:
-
Photodegradation: Phenothiazines are known to be susceptible to photodegradation.[9] Studies on the related compound chlorpromazine show that sunlight exposure promotes its degradation, with chlorpromazine sulfoxide being a major intermediate.[8][10] It is highly probable that this compound will also undergo phototransformation in sunlit surface waters.
-
Further Oxidation: The sulfoxide can be further oxidized to form the corresponding sulfone. This has been noted as a potential subsequent step in the degradation of fluphenazine.[8]
-
Biodegradation: The biodegradation of aromatic sulfoxides is complex. While some microbial transformation is possible, the sulfoxide group may increase resistance to rapid degradation compared to the parent sulfide.[11] Studies on other sulfonated aromatic compounds suggest that they can be persistent and may not be fully mineralized during wastewater treatment.[12] Therefore, this compound is predicted to be, at best, slowly biodegradable.
The following diagram illustrates the central role of this compound in the environmental transformation of fluphenazine.
Environmental Mobility: Soil Sorption and Leaching Potential
The mobility of this compound in the terrestrial environment is governed by its interaction with soil and sediment particles.
Predicted Sorption Behavior
With a high XLogP3 value, this compound is expected to exhibit significant sorption to soil organic carbon and clay minerals. Research on other phenothiazine derivatives has shown strong adsorption to solid adsorbents like kaolin and charcoal.[13] This suggests that this compound will likely be immobile in soils with high organic matter content and will tend to partition from the water column to bed sediments in aquatic systems. This sequestration in soil and sediment could lead to its long-term persistence in these compartments.
Protocol for Determining Soil Sorption Coefficient (OECD 106)
To quantify the soil sorption and desorption behavior, the OECD Guideline 106 "Adsorption - Desorption Using a Batch Equilibrium Method" is the standard protocol.
Objective: To determine the soil organic carbon-water partitioning coefficient (Koc) for this compound.
Methodology:
-
Soil Selection: A minimum of five different soil types should be selected, with varying pH, organic carbon content, and texture.
-
Test Substance Preparation: A stock solution of radiolabeled (e.g., ¹⁴C) or non-labeled this compound is prepared in a 0.01 M CaCl₂ solution to maintain a constant ionic strength.
-
Equilibration: A known mass of soil is equilibrated with a known volume and concentration of the test substance solution in a centrifuge tube. The soil-to-solution ratio is typically 1:5.
-
Shaking: The tubes are shaken in the dark at a constant temperature (e.g., 20-25°C) until equilibrium is reached (preliminary tests should determine this time, often 24-48 hours).
-
Centrifugation & Analysis: The tubes are centrifuged to separate the solid and aqueous phases. The concentration of this compound remaining in the aqueous phase is measured using an appropriate analytical method (e.g., Liquid Scintillation Counting for ¹⁴C-labeled substance or LC-MS/MS for non-labeled).
-
Calculation: The amount of substance sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The soil-water distribution coefficient (Kd) is calculated for each soil.
-
Koc Calculation: The Kd values are normalized to the organic carbon content of the soils to calculate the Koc value.
Self-Validation: The protocol includes control samples (without soil) to check for adsorption to the test vessel walls and analytical standards to ensure accurate quantification. A mass balance should be performed to account for the total amount of the test substance.
Ecotoxicity Profile: Assessing the Risk to Aquatic Life
While this compound is generally considered less pharmacologically active than its parent compound, its potential to cause adverse effects in non-target environmental organisms cannot be dismissed.
Predicted Ecotoxicity based on Analogous Compounds
Direct ecotoxicity data for this compound is currently unavailable. However, we can draw inferences from related phenothiazine sulfoxides:
-
Thioridazine Sulfoxides: A study on the photodegradation of thioridazine found that its sulfoxide metabolites exhibited lower toxicity to the bacterium Vibrio fischeri than the parent compound.[14] This suggests that for some organisms, sulfoxidation may be a detoxification pathway.
-
Chlorpromazine Degradation Products: Conversely, a study on chlorpromazine degradation in river water predicted that some transformation products could have toxicities similar to or even higher than the parent drug.[8]
Experimental Protocols for Aquatic Ecotoxicity Testing
A standard base set of aquatic toxicity tests should be conducted according to OECD guidelines.
4.2.1 Algal Growth Inhibition Test (OECD 201)
-
Organism: Pseudokirchneriella subcapitata (freshwater green algae).
-
Endpoint: Inhibition of growth (biomass and growth rate) over 72 hours.
-
Result: EC₅₀ (concentration causing 50% effect).
4.2.2 Daphnia sp. Acute Immobilisation Test (OECD 202)
-
Organism: Daphnia magna (water flea).
-
Endpoint: Immobilisation after 48 hours of exposure.
-
Result: EC₅₀.
4.2.3 Fish Acute Toxicity Test (OECD 203)
-
Organism: Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
-
Endpoint: Mortality after 96 hours of exposure.
-
Result: LC₅₀ (concentration causing 50% lethality).
The workflow for conducting these essential ecotoxicity tests is outlined below.
Environmental Risk Assessment (ERA): A Synthesis
The ultimate goal of studying the environmental fate of this compound is to conduct a robust ERA. This involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC).
Risk Quotient (RQ) = PEC / PNEC
-
PEC: The concentration of this compound expected in the environment. This is challenging to calculate without knowing the precise metabolic and excretion rates, and the efficiency of its removal in wastewater treatment plants. Analytical methods are needed to measure its actual concentrations in wastewater effluents.[15][16]
-
PNEC: Derived from the lowest EC₅₀ or LC₅₀ value from the battery of ecotoxicity tests, divided by an assessment factor (typically 10, 100, or 1000, depending on the available data).
If the RQ ≥ 1 , there is a potential environmental risk, and further investigation or risk mitigation measures may be required.
Protocol for Analysis in Environmental Matrices (Adapted from LC-MS/MS methods)
Objective: To quantify this compound in wastewater effluent, surface water, and soil.
Methodology:
-
Sample Collection & Preservation: Collect samples in amber glass bottles and store at 4°C. For water, add a preservative if necessary.
-
Sample Preparation (Water):
-
Filter the water sample (e.g., through a 0.45 µm filter).
-
Spike with a suitable internal standard (e.g., a deuterated analog of fluphenazine).
-
Perform Solid Phase Extraction (SPE) using a cartridge like Oasis HLB to extract and concentrate the analyte.
-
Elute the analyte from the cartridge with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to near dryness and reconstitute in the mobile phase.
-
-
Sample Preparation (Soil/Sediment):
-
Air-dry and sieve the sample.
-
Spike with an internal standard.
-
Perform pressurized liquid extraction (PLE) or ultrasonic extraction with a suitable solvent mixture (e.g., acetonitrile/water).
-
Centrifuge and filter the extract.
-
Clean up the extract using SPE.
-
-
Instrumental Analysis:
-
Inject the prepared sample into a High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).
-
Use a reversed-phase C18 column for chromatographic separation.
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring for specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification: Quantify the analyte concentration by comparing its peak area to that of the internal standard and referencing a calibration curve.
Conclusion and Future Directions
The environmental fate of this compound represents a significant data gap in the overall risk assessment of fluphenazine. This guide has established a framework for understanding its likely behavior based on its physicochemical properties and analogous data from related phenothiazine compounds. We predict that this compound is likely to be persistent, with strong sorption to soil and sediment, and susceptible to photodegradation. Its ecotoxicity is uncertain and requires empirical testing.
To move forward, the research community must prioritize the following:
-
Generation of Empirical Data: Conduct the standardized OECD fate and effects tests detailed in this guide to obtain definitive data on the biodegradation, soil sorption, and aquatic toxicity of this compound.
-
Environmental Monitoring: Develop and apply sensitive analytical methods to quantify the occurrence of this compound in wastewater effluents and receiving environments.
-
Focus on Photoproducts: Identify the transformation products of this compound photodegradation and assess their ecotoxicity, as these may also pose an environmental risk.
By addressing these research needs, we can build a comprehensive understanding of the environmental risks posed by this major pharmaceutical metabolite and ensure that our environmental protection strategies are based on a complete picture of a drug's lifecycle.
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An In-Depth Technical Guide to the In Vitro Metabolism of Fluphenazine to its Sulfoxide
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vitro metabolism of fluphenazine, focusing on its conversion to fluphenazine sulfoxide. This document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible experimental design.
Introduction: The Significance of Fluphenazine Metabolism
Fluphenazine is a potent typical antipsychotic of the phenothiazine class, primarily utilized in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic efficacy is intrinsically linked to its complex metabolism, which predominantly occurs in the liver.[1] A major metabolic pathway for fluphenazine is sulfoxidation, the addition of an oxygen atom to the sulfur atom in the phenothiazine ring, resulting in the formation of this compound.[2] Understanding this metabolic transformation is critical for several reasons:
-
Pharmacological Activity: The sulfoxide metabolite generally exhibits reduced pharmacological activity compared to the parent drug.[2] Therefore, the rate and extent of its formation can significantly influence the therapeutic window and overall efficacy of fluphenazine.
-
Pharmacokinetic Variability: Inter-individual differences in metabolic enzyme activity can lead to significant variations in the plasma concentrations of fluphenazine and its metabolites, impacting both therapeutic response and the risk of adverse effects.[2]
-
Drug-Drug Interactions: Co-administered drugs that induce or inhibit the enzymes responsible for fluphenazine metabolism can alter its pharmacokinetic profile, necessitating dose adjustments.
This guide will delve into the enzymatic systems responsible for fluphenazine sulfoxidation, provide a detailed protocol for its in vitro investigation, and discuss the analytical techniques for the precise quantification of both the parent drug and its sulfoxide metabolite.
The Enzymology of Fluphenazine Sulfoxidation
The biotransformation of fluphenazine to this compound is primarily catalyzed by Phase I metabolic enzymes located in the endoplasmic reticulum of hepatocytes.[3] The two main enzyme families implicated in this oxidative reaction are the Cytochrome P450 (CYP) superfamily and, to a lesser extent, the Flavin-containing Monooxygenases (FMOs).
The Role of Cytochrome P450 Enzymes
The CYP system is a diverse group of heme-containing enzymes that are major contributors to the metabolism of a vast array of xenobiotics, including many antipsychotic drugs.[3][4] While the specific contributions of each CYP isozyme to fluphenazine sulfoxidation are not fully elucidated, studies on other phenothiazines provide strong indications of the key players:
-
CYP2D6: This is a highly polymorphic enzyme known to be predominantly involved in the metabolism of numerous antipsychotics, including fluphenazine.[3][5] Genetic variations in the CYP2D6 gene can lead to different metabolizer phenotypes (poor, intermediate, extensive, and ultrarapid), which can significantly impact plasma concentrations of fluphenazine.[5][6] Individuals who are poor metabolizers may have higher plasma levels of the parent drug and a different metabolite profile.[6]
-
CYP1A2 and CYP3A4: These isoforms are also significantly involved in the metabolism of phenothiazines. For instance, studies on chlorpromazine have shown that CYP1A2 is the main isoform responsible for its 5-sulfoxidation, with a lesser contribution from CYP3A4.[4] Given the structural similarity, it is highly probable that these enzymes also contribute to the sulfoxidation of fluphenazine.
The biochemical mechanism of CYP-mediated sulfoxidation involves the activation of molecular oxygen by the heme iron of the enzyme. The substrate, fluphenazine, binds to the active site of the CYP enzyme. One atom of oxygen is then transferred to the sulfur atom of the phenothiazine ring, forming the sulfoxide, while the other oxygen atom is reduced to water.
The Potential Contribution of Flavin-Containing Monooxygenases (FMOs)
FMOs are another class of NADPH-dependent monooxygenases that catalyze the oxidation of soft nucleophiles, particularly nitrogen- and sulfur-containing compounds.[7] While CYPs are generally the primary drivers of thioether sulfoxidation in human liver microsomes, FMOs can contribute to this metabolic pathway.[7] The relative contribution of FMOs to fluphenazine sulfoxidation is likely less than that of the CYP enzymes but should not be disregarded in comprehensive metabolic studies.
Below is a diagram illustrating the metabolic conversion of fluphenazine to its sulfoxide, highlighting the primary enzymatic contributors.
Caption: Experimental workflow for in vitro fluphenazine metabolism.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of fluphenazine in a suitable solvent (e.g., methanol or DMSO) at a high concentration (e.g., 10 mM). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid inhibiting enzyme activity.
-
On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute them in cold phosphate buffer (pH 7.4) to the desired working concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, the diluted human liver microsomes, and the fluphenazine working solution. The final concentration of fluphenazine should be in a range that allows for the determination of kinetic parameters (e.g., 1-100 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume of the incubation mixture should be consistent across all samples (e.g., 200 µL).
-
Incubate the reaction mixture at 37°C in a shaking water bath. Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes) to determine the reaction kinetics.
-
-
Reaction Termination and Sample Preparation:
-
To stop the reaction, add an equal volume of ice-cold acetonitrile containing the internal standard to the collected aliquots. This will precipitate the microsomal proteins.
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Controls for a Self-Validating System:
-
Negative Control (No NADPH): Perform an incubation without the NADPH regenerating system to ensure that the observed metabolism is NADPH-dependent.
-
Negative Control (Heat-Inactivated Microsomes): Incubate fluphenazine with microsomes that have been heat-inactivated (e.g., boiled for 10 minutes) to confirm that the metabolism is enzymatic.
-
Positive Control: If available, include a known substrate for CYP2D6 or other relevant CYPs to confirm the metabolic competency of the microsomal preparation.
-
Analytical Methodology: LC-MS/MS for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in complex biological matrices.
Sample Preparation for LC-MS/MS
The protein precipitation method described in the experimental protocol is a simple and effective way to prepare samples for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
The following table provides a representative set of LC-MS/MS parameters for the analysis of fluphenazine and this compound. These parameters should be optimized for the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| Chromatography | ||
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation of the analytes. |
| Mobile Phase A | Water with 0.1% formic acid | Acidified mobile phase promotes protonation of the analytes for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Organic solvent for elution from the C18 column. |
| Gradient | Linear gradient from low to high organic phase | Ensures efficient elution and separation of the parent drug and its more polar metabolite. |
| Flow Rate | 0.3-0.5 mL/min | Typical flow rate for analytical LC-MS/MS. |
| Injection Volume | 5-10 µL | Dependent on the sensitivity of the mass spectrometer. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Fluphenazine and its sulfoxide contain basic nitrogen atoms that are readily protonated. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| Precursor Ion (Q1) | Fluphenazine: m/z 438.2this compound: m/z 454.2 | Corresponds to the [M+H]⁺ of the analytes. |
| Product Ion (Q3) | Specific fragment ions for each analyte | Generated by collision-induced dissociation of the precursor ion, providing structural confirmation. |
Data Analysis and Interpretation
The concentration of fluphenazine and this compound in each sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analytical standards. The rate of metabolite formation can then be calculated and used to determine kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).
Conclusion
This technical guide provides a comprehensive framework for the in vitro investigation of fluphenazine sulfoxidation. By understanding the enzymatic basis of this metabolic pathway and employing a robust and well-controlled experimental design, researchers can generate high-quality data to inform drug development, predict pharmacokinetic variability, and better understand the clinical pharmacology of fluphenazine. The methodologies described herein are foundational for further studies, including reaction phenotyping with specific CYP isoforms and investigating the impact of genetic polymorphisms on fluphenazine metabolism.
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Polymorphism of human cytochrome P450 2D6 and its clinical significance: part II. (n.d.). PubMed. Retrieved from [Link]
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Impact of CYP2D6 on serum concentrations of flupentixol, haloperidol, perphenazine and zuclopenthixol. (2020). PubMed. Retrieved from [Link]
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(PDF) Impact of CYP2D6 on serum concentrations of flupentixol, haloperidol, perphenazine and zuclopenthixol. (n.d.). ResearchGate. Retrieved from [Link]
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The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate. (n.d.). PubMed. Retrieved from [Link]
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Main contribution of the cytochrome P450 isoenzyme 1A2 (CYP1A2) to N-demethylation and 5-sulfoxidation of the phenothiazine neuroleptic chlorpromazine in human liver. (n.d.). PubMed. Retrieved from [Link]
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Identification of the human cytochrome P450 isoforms mediating in vitro N-dealkylation of perphenazine. (n.d.). PubMed. Retrieved from [Link]
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CYP2D6 Genetic Variation and Antipsychotic-Induced Weight Gain: A Systematic Review and Meta-Analysis. (n.d.). PMC. Retrieved from [Link]
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A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. (n.d.). BioIVT. Retrieved from [Link]
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Effect of CYP1A2, CYP2D6, and CYP3A4 Variation on Antipsychotic Treatment Outcomes. (2022). MDPI. Retrieved from [Link]
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Determination of Fluphenazine, Related Phenothiazine Drugs and Metabolites by Combined High-Performance Liquid Chromatography an. (n.d.). eScholarship.org. Retrieved from [Link]
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In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily. (n.d.). PubMed. Retrieved from [Link]
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Spectroscopic Properties and Biological Activity of Fluphenazine Conjugates with Gold Nanoparticles. (2023). MDPI. Retrieved from [Link]
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In Vitro Characterization of the Human Liver Microsomal Kinetics and Reaction Phenotyping of Olanzapine Metabolism. (n.d.). PubMed. Retrieved from [Link]
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In vitro melanogenesis inhibition by fluphenazine and prochlorperazine in normal human melanocytes lightly pigmented. (n.d.). NIH. Retrieved from [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Development and Validation of a Stability-Indicating HPLC Method for Fluphenazine Sulfoxide
Abstract
This document provides a detailed protocol and in-depth scientific rationale for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of fluphenazine sulfoxide. Fluphenazine, a potent phenothiazine-class antipsychotic, is susceptible to oxidation, forming this compound, its major metabolite and a primary degradation product.[1][2] Consequently, a reliable analytical method that can separate and quantify the parent drug from its sulfoxide derivative is critical for therapeutic drug monitoring, pharmacokinetic studies, and pharmaceutical quality control. This guide is intended for researchers, analytical scientists, and drug development professionals, offering a framework from initial method development through to full validation in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Imperative for this compound
Fluphenazine is a cornerstone therapeutic agent for managing psychotic disorders like schizophrenia.[3][4][5] Its clinical efficacy and safety are closely monitored, which necessitates a clear understanding of its metabolic fate and stability profile. The primary oxidative metabolite, this compound, is a critical analyte for several reasons:
-
Pharmacokinetic & Metabolic Studies: Monitoring the formation of the sulfoxide in biological matrices like plasma and urine provides insight into the drug's metabolism and excretion pathways.[1][4]
-
Stability Assessment: Fluphenazine is prone to degradation under oxidative and photolytic stress, with the sulfoxide being a key product.[6][7] A stability-indicating method must be able to resolve fluphenazine from this and other potential degradation products to accurately assess the purity and shelf-life of pharmaceutical formulations.
The development of a selective and sensitive HPLC method is therefore not merely a procedural requirement but a fundamental tool for ensuring the safety and efficacy of fluphenazine-based therapies. This guide details a systematic approach to developing such a method, grounded in chromatographic theory and regulatory expectations.
Foundational Strategy: HPLC Method Development
The physicochemical properties of fluphenazine and its sulfoxide derivative—moderately polar, aromatic compounds—make Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the analytical technique of choice.[4][8] The strategy outlined below focuses on a systematic optimization of key chromatographic parameters to achieve the desired separation.
The Causality Behind Experimental Choices
-
Column Chemistry (Stationary Phase): A C18 (octadecylsilane) column is the recommended starting point.[3][9][10] Its hydrophobic nature provides effective retention for the nonpolar regions of the fluphenazine molecule. The slight increase in polarity of the sulfoxide derivative compared to the parent drug is typically sufficient to allow for differential retention and, therefore, separation on a C18 stationary phase.
-
Mobile Phase Composition: The mobile phase is the primary tool for manipulating selectivity and retention time.
-
Organic Modifier: Acetonitrile and methanol are common choices. Acetonitrile often provides better peak shape and lower UV cutoff. A combination of both can be used to fine-tune selectivity.[3][6]
-
Aqueous Phase & pH Control: Fluphenazine is a basic compound with a piperazine moiety. The pH of the mobile phase is therefore a critical parameter that controls its ionization state and, consequently, its retention. A slightly acidic pH (e.g., pH 3.0-4.0) using a phosphate or acetate buffer ensures that the amine groups are protonated, leading to more consistent retention and improved peak shape by minimizing silanol interactions on the column.[6][7]
-
-
Detection: Fluphenazine's phenothiazine ring system contains a strong chromophore, making UV detection a simple and robust choice.[8][10] A photodiode array (PDA) detector is highly recommended as it allows for the monitoring of multiple wavelengths simultaneously and provides spectral data to assess peak purity. The detection wavelength is typically set near one of the absorbance maxima for fluphenazine, often around 254-260 nm.[3][6]
The Role of Forced Degradation
A true stability-indicating method must be proven to separate the active pharmaceutical ingredient (API) from all potential degradation products. Forced degradation (or stress testing) is the process of subjecting the drug to harsh conditions to intentionally generate these products.[11][12][13] For this specific application, oxidative stress is paramount as it directly generates the target analyte, this compound.
Caption: Workflow for HPLC Method Development and Validation.
Experimental Protocols
Protocol 1: Preparation of Solutions
-
Diluent Preparation: Prepare a mixture of water and methanol (e.g., 60:40 v/v) to be used for dissolving standards and samples.[14]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Fluphenazine Hydrochloride reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with diluent. Sonicate for 10 minutes to ensure complete dissolution.[14]
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent.[14]
-
Mobile Phase Preparation (Example):
-
Aqueous Phase (Buffer): Prepare a 20 mM potassium dihydrogen phosphate solution and adjust the pH to 3.0 using orthophosphoric acid.[6] Filter through a 0.45 µm membrane filter.
-
Organic Phase: Use HPLC-grade acetonitrile and/or methanol.
-
Protocol 2: Forced Degradation Study (Oxidative Stress)
This protocol is essential for generating the target analyte, this compound, and ensuring the method's specificity.
-
Sample Preparation: Transfer 1 mL of the Fluphenazine Working Standard Solution (100 µg/mL) into a small vial.
-
Stress Application: Add 1 mL of 3% hydrogen peroxide (H₂O₂). Mix well and keep at room temperature for a specified period (e.g., 24 hours). The goal is to achieve partial degradation (e.g., 10-30% loss of the parent peak).[11][12][15]
-
Reaction Quenching: After the incubation period, dilute the sample with the mobile phase to stop the reaction and bring it to a suitable concentration for injection.
-
Analysis: Inject the stressed sample into the HPLC system to evaluate the separation between the parent fluphenazine peak and the newly formed this compound peak.
-
Other Stress Conditions: Similarly, perform studies under hydrolytic (acidic and basic), thermal, and photolytic conditions to identify other potential degradants.[11][12][13]
Caption: Simplified Forced Degradation Pathways for Fluphenazine.
Protocol 3: HPLC Method Validation
The optimized method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[16][17][18]
-
System Suitability: Before starting validation, inject the working standard solution (e.g., six replicates). The system is deemed suitable if parameters like retention time %RSD, peak area %RSD, theoretical plates, and tailing factor meet the pre-defined acceptance criteria (see Table 2).[17]
-
Specificity: Inject the diluent, a placebo sample, the standard solution, and each of the forced degradation samples. There should be no interfering peaks at the retention time of fluphenazine and this compound. Peak purity analysis using a PDA detector should confirm the homogeneity of the analyte peaks.[14]
-
Linearity: Prepare a series of at least five concentrations of fluphenazine spanning the expected range (e.g., 50% to 150% of the target concentration). Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[6][19]
-
Accuracy (Recovery): Prepare samples at three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount of fluphenazine into a placebo matrix. Analyze each level in triplicate. Calculate the percentage recovery at each level.[14][16]
-
Precision:
-
Repeatability (Intra-day): Analyze a minimum of six sample preparations at 100% of the target concentration on the same day, with the same analyst and instrument.[20]
-
Intermediate Precision (Inter-day/Inter-analyst): Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the %RSD for the combined results.
-
-
Limit of Quantitation (LOQ) and Detection (LOD): Determine these values based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., ±0.2 units of pH, ±2% in mobile phase organic content, ±5°C in column temperature). The system suitability parameters should remain within acceptable limits, demonstrating the method's reliability during routine use.[16]
Data Presentation
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Optimized Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent with PDA Detector | Standard HPLC system with spectral capabilities for peak purity. |
| Column | Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) | Provides good retention and peak shape for basic compounds. |
| Mobile Phase A | 20 mM KH₂PO₄ Buffer, pH 3.0 with H₃PO₄ | Controls ionization state of fluphenazine for consistent retention. |
| Mobile Phase B | Acetonitrile | Good eluting strength and UV transparency. |
| Elution Mode | Gradient or Isocratic (To be determined during optimization) | Gradient elution is often required to separate all degradation products within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection λ | 256 nm | High absorbance wavelength for fluphenazine. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Table 2: Summary of Method Validation Parameters and Acceptance Criteria (as per ICH)
| Validation Parameter | Acceptance Criteria |
| System Suitability | %RSD of Peak Area < 2.0%; Tailing Factor ≤ 2.0; Theoretical Plates > 2000 |
| Specificity | No interference at analyte retention times. Peak purity angle < threshold. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| LOQ S/N Ratio | ≥ 10 |
| Robustness | System suitability parameters pass after deliberate changes. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and validation of a stability-indicating HPLC method for this compound. By following a systematic approach that begins with an understanding of the analyte's chemistry and incorporates forced degradation studies, a robust and reliable method can be established. Adherence to the detailed validation protocols ensures that the method is compliant with regulatory expectations and fit for its intended purpose in both research and quality control environments.
References
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International Conference on Harmonisation. Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
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Patel, D. et al. (2018). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Chromatographia. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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Shabir, G. A. et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]
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Journal of Medicinal and Medical Chemistry. (2025). A Review on Fluphenazine Pharmacology and its Analytical Methods. [Link]
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A Review on Fluphenazine Pharmacology and its Analytical Methods. Preprints.org. [Link]
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Ahuja, S., & Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
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Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. OPUS. [Link]
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Myneni, R. K. et al. (2025). Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form. Biomedical Chromatography. [Link]
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El-Gindy, A. et al. (2022). Four Greenness Evaluations of Two Chromatographic Methods: Application to Fluphenazine HCl and Nortriptyline HCl Pharmaceutical. Journal of Chromatographic Science. [Link]
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Myneni, R. K. et al. (2025). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography –Ultraviolet Detection. ResearchGate. [Link]
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Pharma Guide. (2023). Forced degradation study in pharma. YouTube. [Link]
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Pharmaguideline. (2018). Forced Degradation Study in Pharmaceuticals. YouTube. [Link]
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Regis Technologies, Inc. (2015). Forced Degradation Part I: Introduction & Strategy. YouTube. [Link]
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gas chromatography-mass spectrometry for fluphenazine sulfoxide
An Application Note for the Quantitative Analysis of Fluphenazine Sulfoxide by Gas Chromatography-Mass Spectrometry
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, field-proven protocol for the quantitative analysis of this compound, the primary metabolite of the potent antipsychotic drug fluphenazine, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Fluphenazine is a phenothiazine-class medication used in the management of schizophrenia and other psychotic disorders.[1][2] Due to extensive first-pass metabolism, monitoring both the parent drug and its metabolites, such as this compound, is critical for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[2][3][4] This application note details a robust workflow, including sample extraction, chemical derivatization to enhance analyte volatility, and validated GC-MS parameters for achieving high sensitivity and specificity. The methodologies described herein are designed for researchers, clinical scientists, and drug development professionals requiring a reliable and reproducible analytical method.
Introduction: The Rationale for Metabolite Quantification
Fluphenazine exerts its therapeutic effects primarily by antagonizing dopamine D2 receptors in the brain.[1][5] Upon administration, it undergoes significant hepatic metabolism, with sulfoxidation representing a major metabolic pathway.[3] This process, primarily mediated by cytochrome P450 enzymes, converts fluphenazine into this compound.[2] The plasma levels of both the parent drug and its sulfoxide metabolite can vary considerably among individuals, making their accurate quantification essential for optimizing dosage and ensuring treatment efficacy.[3][6]
Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard analytical technique that combines the superior separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry.[1][7] This combination provides the high resolution and sensitivity required to detect low concentrations of fluphenazine and its metabolites in complex biological samples like plasma or urine.[1] However, the polar nature and low volatility of these compounds necessitate a chemical derivatization step prior to analysis to ensure thermal stability and efficient chromatographic separation.[1][8] This guide provides a complete protocol, from sample preparation to data analysis, grounded in established analytical principles.
Principle of the Method
The analytical strategy is built upon a multi-stage process designed to isolate, modify, and accurately measure the target analytes.
-
Extraction: The analytes (fluphenazine and this compound) and an internal standard (IS) are first isolated from the biological matrix (e.g., plasma) using Liquid-Liquid Extraction (LLE). This step removes interfering substances such as proteins and lipids.[1][9]
-
Derivatization: The hydroxyl group on the side chain of fluphenazine and its sulfoxide metabolite is chemically modified through silylation. This process replaces the active hydrogen with a trimethylsilyl (TMS) group, significantly increasing the molecule's volatility and thermal stability, making it amenable to GC analysis.[8][10][11]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the capillary column. The mass spectrometer then detects and quantifies the target analytes using Selected Ion Monitoring (SIM), a highly specific mode that monitors characteristic mass fragments, ensuring reliable identification and minimizing matrix interference.[11][12]
Detailed Experimental Protocol
Materials and Reagents
-
Standards: Fluphenazine, this compound[13], and Perphenazine (or a suitable analog as an Internal Standard).
-
Solvents (HPLC or GC Grade): Methanol, Acetonitrile, n-Pentane, Isopropanol, n-Hexane.
-
Reagents:
Preparation of Standards and Quality Controls (QC)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each standard (Fluphenazine, this compound, Perphenazine) in 10 mL of methanol. Store at -20°C.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the primary stock solutions with methanol to create a range of concentrations for the calibration curve.[9][14]
-
Calibration Curve Standards: Spike appropriate volumes of the working standard solutions into drug-free human plasma to create calibration standards covering the expected therapeutic range (e.g., 0.1 to 10 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.3, 3, and 8 ng/mL).[9]
Sample Preparation and Derivatization Workflow
The following protocol outlines the key steps from sample extraction to preparation for injection.
Caption: Workflow for sample preparation and derivatization.
Rationale for Key Steps:
-
Basification (Step 3): Adding ammonium hydroxide ensures that the amine groups on the phenothiazines are deprotonated, increasing their solubility in the organic extraction solvent.
-
Hexane Wash (Step 7): This optional but recommended step helps remove non-polar endogenous interferences like cholesterol, which can otherwise contaminate the GC inlet and column.[11]
-
Derivatization (Steps 9-11): Heating the sample with the silylating agent (BSTFA) ensures a complete and rapid reaction to form the more volatile TMS derivatives.[10]
GC-MS Instrumentation and Parameters
The following table summarizes the recommended starting parameters for the GC-MS system. These may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Column | ZB-5MS (or equivalent 5% Phenyl-dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[15] |
| Injection Volume | 1-2 µL |
| Injector Type | Splitless |
| Injector Temperature | 280°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial: 180°C, hold for 1 min. Ramp: 20°C/min to 310°C. Final Hold: Hold at 310°C for 5 min. |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | To be confirmed empirically |
| TMS-Fluphenazine | 406.2, 280.1, 113.1 (Quantifier: 406.2)[11] |
| TMS-Fluphenazine Sulfoxide | 422.2, 280.1, 113.1 (Quantifier: 422.2) |
| TMS-Perphenazine (IS) | 372.1, 246.1, 113.1 (Quantifier: 372.1)[11] |
Method Validation and Data Analysis
A robust analytical method requires thorough validation to ensure its performance is reliable and fit for purpose. Validation should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).[12][16]
Validation Parameters
The relationship between core validation pillars demonstrates a self-validating system.
Caption: Logical framework for GC-MS method validation.
Acceptance Criteria
The following table provides typical acceptance criteria for method validation in a regulated bioanalytical environment.
| Validation Parameter | Acceptance Criteria |
| Specificity | No significant interfering peaks at the retention times of the analytes or IS in blank matrix samples. |
| Linearity | Calibration curve should have a correlation coefficient (R²) ≥ 0.995.[17] |
| Accuracy | The mean value should be within ±15% of the nominal value (±20% at the LOQ).[16] |
| Precision | The Relative Standard Deviation (RSD) should not exceed 15% (20% at the LOQ) for both intra-day (repeatability) and inter-day (intermediate precision) runs.[16][17] |
| LOD & LOQ | Signal-to-noise ratio should be ≥ 3 for LOD and ≥ 10 for LOQ. The LOQ must be quantified with acceptable accuracy and precision.[17] |
| Robustness | Deliberate variations in method parameters (e.g., oven ramp rate, flow rate) should not significantly affect the results.[16] |
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by performing a weighted (e.g., 1/x²) linear regression of the peak area ratios against the known concentrations of the calibration standards. The concentrations of the QC and unknown samples are then determined from this regression equation.
Conclusion
The GC-MS method detailed in this application note provides a sensitive, specific, and robust protocol for the simultaneous quantification of fluphenazine and its major metabolite, this compound, in biological matrices. The critical steps of liquid-liquid extraction and silylation derivatization are essential for achieving the necessary performance for therapeutic drug monitoring and pharmacokinetic research. Proper method validation according to established guidelines is mandatory to ensure the generation of reliable and accurate data.
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Application Note: Robust Solid-Phase Extraction of Fluphenazine Sulfoxide from Human Serum for Clinical and Forensic Analysis
Abstract
This application note presents a detailed and validated protocol for the selective extraction and concentration of fluphenazine sulfoxide, a primary metabolite of the antipsychotic drug fluphenazine, from human serum. Given the complex nature of serum, a robust sample preparation method is paramount for accurate quantification by downstream analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The methodology herein employs a mixed-mode solid-phase extraction (SPE) strategy, which leverages both reversed-phase and cation-exchange mechanisms to achieve high recovery rates and exceptional sample purity. This protocol is designed for researchers, clinical toxicologists, and drug development professionals requiring a reliable method for therapeutic drug monitoring, pharmacokinetic studies, or forensic analysis.
Introduction and Principles
Fluphenazine is a potent phenothiazine antipsychotic medication used in the management of schizophrenia.[1] Its primary metabolic pathway involves sulfoxidation to form this compound.[2][3] Monitoring the levels of both the parent drug and its metabolites in serum is crucial for optimizing therapeutic efficacy and minimizing adverse effects. Solid-phase extraction (SPE) is a widely adopted technique for the purification and concentration of analytes from complex biological matrices.[4][5]
The selection of the SPE sorbent and protocol is dictated by the physicochemical properties of the analyte and the matrix. Fluphenazine and its sulfoxide metabolite are basic compounds containing a piperazine moiety, making them amenable to cation exchange.[2][6] Furthermore, their phenothiazine core provides sufficient hydrophobicity for retention on a reversed-phase sorbent. A mixed-mode SPE sorbent, combining both C8 or C18 (reversed-phase) and a strong cation-exchange (SCX) functional group, offers a superior, orthogonal extraction mechanism.[7] This dual retention mechanism allows for aggressive washing steps to remove endogenous interferences like proteins, salts, and phospholipids, without significant loss of the analyte, resulting in a cleaner final eluate and reduced matrix effects during LC-MS analysis.[8]
Materials and Reagents
-
SPE Cartridges: Mixed-Mode C8/SCX (Benzenesulfonic Acid), 100 mg/3 mL (or similar)
-
This compound Standard: Certified reference material
-
Internal Standard (IS): Fluphenazine-d8 or a structurally similar compound
-
Reagents:
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate
-
Formic Acid (LC-MS Grade)
-
Ammonium Hydroxide (ACS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
-
Equipment:
-
SPE Vacuum Manifold
-
Vortex Mixer
-
Centrifuge
-
Analytical Balance
-
pH Meter
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Collection tubes (e.g., 12 x 75 mm glass tubes)
-
Nitrogen evaporator (optional)
-
Experimental Protocol
Sample Pre-treatment
The initial step is crucial for preparing the serum sample for optimal interaction with the SPE sorbent and to prevent cartridge clogging.
-
Allow frozen serum samples to thaw completely at room temperature.
-
Vortex the samples for 10-15 seconds to ensure homogeneity.
-
In a clean tube, pipette 500 µL of the serum sample.
-
Add the internal standard solution.
-
Add 500 µL of 50 mM ammonium acetate buffer (pH 6.0). This dilution reduces viscosity and adjusts the pH to ensure the piperazine moiety of this compound is protonated (positively charged) for effective binding to the cation-exchange phase.[7][9]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 4000 x g for 10 minutes to pellet any precipitated proteins. Use the supernatant for the loading step.
Solid-Phase Extraction Workflow
The following steps should be performed using an SPE vacuum manifold. Adjust the vacuum to achieve a flow rate of approximately 1-2 mL/minute.
1. Cartridge Conditioning:
- Add 2 mL of methanol to the cartridge. This step solvates the stationary phase, activating the C8 functional groups.
- Allow the methanol to pass completely through the sorbent bed.
2. Cartridge Equilibration:
- Add 2 mL of 50 mM ammonium acetate buffer (pH 6.0). This step equilibrates the sorbent to the pH of the pre-treated sample, ensuring the cation-exchange sites are ready for interaction.[7]
- Do not allow the cartridge to go dry before loading the sample.
3. Sample Loading:
- Load the entire pre-treated supernatant onto the conditioned and equilibrated SPE cartridge.
4. Wash Steps:
- Wash 1 (Polar Interferences Removal): Add 2 mL of 50 mM ammonium acetate buffer (pH 6.0). This wash removes highly polar, water-soluble interferences that did not retain on the C8 phase.
- Wash 2 (Non-polar Interferences Removal): Add 2 mL of 1 M acetic acid followed by 2 mL of methanol. This more aggressive wash removes weakly basic and some non-polar compounds that are not strongly bound to the cation-exchange phase. The analyte remains bound due to the strong ionic interaction.[7]
5. Elution:
- Place clean collection tubes in the manifold.
- Add 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol. The high pH of this solution neutralizes the charge on the this compound, disrupting its interaction with the SCX sorbent. The methanol simultaneously disrupts the hydrophobic interaction with the C8 phase, allowing for efficient elution.[7][10]
- Allow the elution solvent to pass through the cartridge slowly to ensure complete recovery.
6. Post-Elution Processing:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS analysis (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
- Vortex for 20 seconds and transfer to an autosampler vial for analysis.
SPE Workflow Diagram
Caption: Workflow for mixed-mode SPE of this compound.
Expected Performance and Data
This protocol is designed to provide high recovery and low matrix effects, which are critical for sensitive and reproducible quantification.
| Parameter | Expected Value/Range | Notes |
| Analyte | This compound | Primary metabolite of Fluphenazine.[6] |
| Matrix | Human Serum | Can be adapted for plasma. |
| SPE Sorbent | Mixed-Mode C8/SCX | Combines reversed-phase and strong cation-exchange mechanisms for enhanced selectivity.[7] |
| Sample Volume | 500 µL | A standard volume for clinical assays. |
| Elution Volume | 2 mL | Sufficient to ensure complete elution from the sorbent bed. |
| Reconstitution Volume | 100 µL | Provides a 5x concentration factor. |
| Expected Recovery | > 85% | High recovery is anticipated due to the robust dual-retention mechanism and optimized wash/elution steps.[7] |
| Matrix Effect | < 15% | The comprehensive wash steps are designed to significantly reduce ion suppression/enhancement in LC-MS analysis.[8] |
| Limit of Quantitation | Low ng/mL | Dependent on the sensitivity of the LC-MS/MS system, but this protocol is suitable for achieving clinically relevant detection limits.[11] |
Troubleshooting and Key Considerations
-
Low Recovery:
-
Cause: Cartridge drying out before sample loading.
-
Solution: Ensure the sorbent bed remains wetted after the equilibration step.
-
Cause: Incomplete elution.
-
Solution: Ensure the elution solvent (5% NH4OH in Methanol) is freshly prepared. An older solution may have a lower effective pH. Allow for a slower flow rate during elution.
-
-
High Matrix Effects/Interference Peaks:
-
Cause: Inadequate washing.
-
Solution: Ensure the full volumes of the wash solutions are used. A second wash with the methanol solution can be incorporated if necessary.
-
Cause: Insufficient pre-treatment.
-
Solution: Ensure proper centrifugation to pellet proteins before loading the supernatant.
-
-
Analyte Breakthrough (Loss during loading/washing):
-
Cause: Incorrect pH of the loading solution.
-
Solution: Verify the pH of the ammonium acetate buffer is ~6.0 to ensure the analyte is charged and retained by the SCX phase.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3372, Fluphenazine. Retrieved from [Link]
-
Wikipedia (2024). Fluphenazine. Retrieved from [Link]
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Chemsrc (2022). Fluphenazine | CAS#:69-23-8. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1548943, this compound. Retrieved from [Link]
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Gmaj, J., Misztal, A., & Gwarda, M. (2018). Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation. Molecules, 23(11), 2959. Retrieved from [Link]
-
Rosano, T. G., Wood, M., & Swift, T. A. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Journal of clinical pathology, 66(11), 988–995. Retrieved from [Link]
-
Pistos, C., Panderi, I., & Papageorgiou, A. (2017). Recent Advances in Microextraction Techniques of Antipsychotics in Biological Fluids Prior to Liquid Chromatography Analysis. Molecules, 22(8), 1279. Retrieved from [Link]
-
Biotage (2023). Choosing the best Ion Exchange Mode for Solid Phase Extraction. Retrieved from [Link]
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Wikipedia (2024). Solid-phase extraction. Retrieved from [Link]
-
Shimadzu Scientific Instruments (n.d.). Solutions for Clinical Research - Application Notebook. Retrieved from [Link]
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LCGC International (2019). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
-
Garay Garcia, L., Forfar-Bares, I., Pehourcq, F., & Jarry, C. (2003). Simultaneous determination of four antipsychotic drugs in plasma by high-performance liquid chromatography. Application to management of acute intoxications. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 795(2), 257–264. Retrieved from [Link]
-
Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Bioanalysis, 3(1), 75-90. Retrieved from [Link]
-
Phenomenex (n.d.). LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy. Retrieved from [Link]
-
Nakashima, T., & Itoh, T. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. International Journal of Molecular Sciences, 25(10), 5368. Retrieved from [Link]
-
Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. (2018). OPUS. Retrieved from [Link]
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- 11. Making sure you're not a bot! [opus4.kobv.de]
Application Note: Chiral Separation of Fluphenazine Sulfoxide Enantiomers by High-Performance Liquid Chromatography
Abstract
Fluphenazine, a potent phenothiazine antipsychotic, undergoes extensive metabolism in the body, with sulfoxidation being a primary pathway.[1] This metabolic process creates fluphenazine sulfoxide, a molecule containing a chiral sulfur center, resulting in the formation of two enantiomers. As enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles, their separation and quantification are critical in drug development, metabolism studies, and clinical monitoring.[2][3] This application note presents a detailed protocol for the robust and efficient chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP). The methodology provides excellent resolution and is suitable for researchers in pharmaceutical analysis, drug metabolism, and stereochemistry.
Introduction: The Significance of Chirality in Fluphenazine Metabolism
Fluphenazine is a cornerstone therapeutic agent for managing psychotic disorders.[4] Its biotransformation is complex, involving several enzymatic reactions, including oxidation by cytochrome P450 enzymes.[5] A major metabolic route is the oxidation of the sulfur atom within the phenothiazine ring structure to form this compound.[6][7] This transformation introduces a stereocenter at the sulfur atom, leading to (R)- and (S)-enantiomers (Figure 1).
The distinct three-dimensional arrangement of enantiomers means they can interact differently with the chiral environment of the human body, such as receptors and enzymes.[2] One enantiomer might be responsible for the therapeutic effect (the eutomer), while the other (the distomer) could be less active, inactive, or even contribute to adverse effects.[2] Therefore, the ability to resolve and quantify the individual enantiomers of this compound is paramount for a comprehensive understanding of its pharmacokinetic and pharmacodynamic profile.
Direct separation using HPLC with a Chiral Stationary Phase (CSP) is the most widely adopted and efficient method for resolving enantiomers.[8][9][10][11] Among the various types of CSPs, polysaccharide-based phases, particularly those derived from cellulose and amylose, have demonstrated exceptional success in separating a broad range of chiral compounds, including sulfoxides.[2][12][13][14]

Figure 1. Chemical structures of Fluphenazine (left) and its metabolite, this compound (right), which contains a chiral sulfoxide center.
Principle of Chiral Recognition on Polysaccharide-Based CSPs
The enantioselective separation on polysaccharide-based CSPs, such as those coated or immobilized with derivatives of cellulose or amylose, is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[15] The differing stability of these complexes leads to different retention times and, consequently, separation.
The mechanism of chiral recognition is multifaceted and relies on a combination of intermolecular interactions:
-
Hydrogen Bonding: The sulfoxide group (S=O) of the analyte is a strong hydrogen bond acceptor. It can interact with the carbamate, hydroxyl, or ether groups on the polysaccharide backbone of the CSP.[12] This interaction is often a dominant factor in the retention and separation of sulfoxides.[12]
-
π-π Interactions: The aromatic rings of the phenothiazine structure can engage in π-π stacking with the phenyl groups of the CSP derivatives (e.g., dimethylphenylcarbamate).
-
Steric/Inclusion Effects: The analyte enantiomers fit differently into the "chiral pockets" or grooves formed by the helical structure of the polysaccharide polymer.[15] The enantiomer that forms a more stable, sterically favorable complex with the CSP will be retained longer on the column.
The choice of mobile phase, particularly the type and concentration of the alcohol modifier, is critical as it modulates these interactions and directly influences retention and selectivity.[12]
Experimental Workflow and Protocol
This section provides a comprehensive, step-by-step protocol for the chiral separation of this compound enantiomers.
Workflow Diagram
The overall experimental process is outlined in the diagram below, from initial preparation to final data analysis.
Materials and Methods
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent, with UV/DAD detector. |
| Chiral Stationary Phase | Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (Amylose tris(3,5-dimethylphenylcarbamate)) Rationale: This CSP is well-documented for its excellent performance in resolving sulfoxide enantiomers due to strong hydrogen bonding and π-π interactions.[12] |
| Mobile Phase | n-Hexane / Ethanol (EtOH) (80:20, v/v) Rationale: A normal phase elution mode with an alcohol modifier provides strong enantioselectivity. The 20% ethanol concentration is a good starting point for achieving optimal retention and resolution.[12] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Ethanol (EtOH) or Mobile Phase |
| Standard Concentration | 0.5 mg/mL of racemic this compound |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Measure 800 mL of HPLC-grade n-Hexane and 200 mL of HPLC-grade Ethanol.
-
Combine them in a suitable 1 L solvent bottle.
-
Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh 5 mg of racemic this compound reference standard.[16][17]
-
Transfer it to a 10 mL volumetric flask.
-
Add approximately 8 mL of ethanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature, then fill to the mark with ethanol. Mix well.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC System Setup and Equilibration:
-
Install the Chiralpak® AD-H column in the column compartment.
-
Set the column temperature to 25 °C.
-
Purge the pump lines with the prepared mobile phase.
-
Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the system until a stable baseline is achieved (typically 30-45 minutes).
-
-
Analysis:
-
Set the detection wavelength to 254 nm.
-
Inject 10 µL of the prepared standard solution.
-
Acquire data for a sufficient time to allow both enantiomeric peaks to elute completely (e.g., 20-30 minutes).
-
Expected Results and Discussion
Under the specified conditions, a successful separation will yield a chromatogram with two well-resolved, baseline-separated peaks, corresponding to the two enantiomers of this compound.
Chromatogram Interpretation:
-
Retention Time (tR): The two peaks will have distinct retention times (tR1 and tR2).
-
Resolution (Rs): The degree of separation between the two peaks. A resolution value (Rs) greater than 1.5 is considered a baseline separation and is ideal.
-
Selectivity (α): The ratio of the retention factors of the two enantiomers (k2/k1). A selectivity factor greater than 1.1 is generally required for a good separation.
Method Optimization and Causality:
-
Role of Ethanol: The ethanol concentration is the most critical parameter for optimizing the separation.
-
Increasing Ethanol %: Will decrease retention times for both enantiomers. This can be useful for shortening analysis time but may also reduce resolution if the peaks move too close together.
-
Decreasing Ethanol %: Will increase retention times and often improves resolution, but can lead to excessive peak broadening and longer run times.
-
-
Choice of CSP: While Chiralpak AD-H is an excellent starting point, screening other polysaccharide CSPs like Lux Cellulose-3 or Chiralcel OD-H could potentially yield different elution orders or improved selectivity.[2][12] This is because the subtle structural differences between amylose and cellulose derivatives can alter the chiral recognition mechanism.
-
Supercritical Fluid Chromatography (SFC): For faster separations and reduced solvent consumption, this method can be adapted to SFC.[13][18] SFC often provides higher efficiency and is a powerful alternative for chiral analysis.
Conclusion
The protocol detailed in this application note provides a reliable and robust HPLC method for the chiral separation of this compound enantiomers. By employing a polysaccharide-based chiral stationary phase, specifically amylose tris(3,5-dimethylphenylcarbamate), excellent enantioselectivity and resolution can be achieved. This method is directly applicable to quality control, pharmacokinetic studies, and metabolic research where the stereochemical outcome of fluphenazine biotransformation is of interest. The systematic approach allows for straightforward implementation and optimization, empowering researchers to accurately assess the enantiomeric composition of this critical metabolite.
References
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (n.d.). MDPI. Retrieved from [Link]
-
Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. (2018-10-18). National Center for Biotechnology Information (NCBI). Retrieved from [Link]
-
Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support. (2023-05-08). ACS Publications. Retrieved from [Link]
-
The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]
-
Oxidation of Antipsychotics. (2022-05-19). MDPI. Retrieved from [Link]
-
Structure of the employed chiral stationary phases. (n.d.). ResearchGate. Retrieved from [Link]
-
Enantioseparation of Chiral Sulfoxides Using Teicoplanine Chiral Stationary Phases and Kinetic Study of Decomposition in Human Plasma. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]
-
Fluphenazine. (2018-02-02). National Center for Biotechnology Information (NCBI) Bookshelf. Retrieved from [Link]
-
Separation of the Enantiomers of Chiral Sulfoxide Derivatives by Supercritical Fluid Chromatography. (n.d.). ResearchGate. Retrieved from [Link]
-
Metabolism of trifluoperazine, fluphenazine, prochlorperazine and perphenazine in rats: In vitro and urinary metabolites. (n.d.). ResearchGate. Retrieved from [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020-06-04). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (n.d.). MDPI. Retrieved from [Link]
-
HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]
-
Chiral HPLC separation: strategy and approaches. (2022-11-03). Chiralpedia. Retrieved from [Link]
-
A Review on Fluphenazine Pharmacology and its Analytical Methods. (n.d.). Journal of Medicinal and Medical Chemistry. Retrieved from [Link]
-
HPLC separation of enantiomers using chiral stationary phases. (2007-07-23). Česká a slovenská farmacie. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
Chiral Separation Using SFC and HPLC. (2016). Shimadzu. Retrieved from [Link]
-
Enantioselective Sulfoxidation. (2005-09-25). Organic Chemistry Portal. Retrieved from [Link]
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- 6. Fluphenazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Application Note: Fluphenazine Sulfoxide as a Biomarker for Fluphenazine Metabolism
Abstract
This application note provides a comprehensive guide for researchers, clinical scientists, and drug development professionals on the utilization of fluphenazine sulfoxide as a key biomarker for the metabolism of fluphenazine, a potent phenothiazine antipsychotic. We delve into the underlying pharmacology and metabolic pathways, establish the scientific rationale for monitoring this compound, and provide a detailed, field-proven protocol for its quantification in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed to ensure scientific integrity, providing a self-validating framework for robust and reproducible data generation in therapeutic drug monitoring (TDM) and pharmacokinetic studies.
Introduction: The Clinical Pharmacology of Fluphenazine
Fluphenazine is a first-generation antipsychotic of the phenothiazine class, primarily indicated for the management of schizophrenia and other psychotic disorders.[1] Its therapeutic effect is principally mediated through the antagonism of dopamine D2 receptors in the mesolimbic pathways of the brain.[2] Fluphenazine is available in oral forms (hydrochloride) and as long-acting intramuscular depot injections (decanoate and enanthate esters), the latter designed to improve medication adherence in patients with chronic conditions.[1][3]
The clinical response and side-effect profile of fluphenazine exhibit significant inter-individual variability.[4] This variability is largely attributed to differences in patient-specific absorption, distribution, and particularly, metabolism.[5] Therefore, monitoring the plasma concentrations of fluphenazine and its major metabolites is crucial for optimizing therapeutic efficacy and minimizing adverse effects, such as extrapyramidal symptoms and tardive dyskinesia.[6]
The Metabolic Fate of Fluphenazine: Emergence of this compound
Fluphenazine undergoes extensive hepatic metabolism, primarily through oxidative pathways catalyzed by the cytochrome P450 enzyme system, with CYP2D6 being a key isoenzyme.[2][7] The two primary metabolic routes are sulfoxidation and hydroxylation.[6]
-
Sulfoxidation: This is a major metabolic pathway where the sulfur atom in the phenothiazine ring is oxidized to form This compound .[8][9] This metabolite is generally considered to have reduced pharmacological activity compared to the parent drug.[8]
-
Hydroxylation: This pathway leads to the formation of 7-hydroxyfluphenazine.[6]
-
Conjugation: The parent drug and its metabolites can undergo further phase II metabolism (e.g., glucuronidation) before excretion.[4][10]
The route of administration significantly impacts the metabolic profile. Oral fluphenazine is subject to extensive "first-pass" metabolism in the liver, which can lead to substantially higher plasma concentrations of metabolites like this compound relative to the parent drug.[6][11] In contrast, intramuscular depot injections bypass this first-pass effect, resulting in higher plasma levels of the parent fluphenazine compared to its metabolites.[6][12] This distinction is critical for interpreting biomarker data.
dot
Caption: Metabolic pathway of fluphenazine.
Rationale for this compound as a Biomarker
Monitoring this compound serves several key purposes in clinical and research settings:
-
Index of Metabolic Activity: The concentration of this compound, particularly the ratio of sulfoxide to the parent drug, provides a direct indication of the rate and extent of fluphenazine metabolism. This is especially useful for identifying patients who may be rapid or poor metabolizers due to genetic polymorphisms in CYP2D6.[7]
-
Assessment of Medication Adherence and Exposure: In patients on oral therapy, the presence of this compound confirms that the drug has been ingested and has undergone hepatic metabolism.[6] Its levels, in conjunction with the parent drug, give a more complete picture of total drug exposure.
-
Distinguishing Administration Routes: As noted, the metabolite-to-parent drug ratio differs significantly between oral and depot administration.[6] Analyzing this ratio can help verify the route of administration, which is crucial in clinical trials or forensic toxicology.
-
Investigating Therapeutic Failure or Toxicity: Unusually high or low levels of the sulfoxide metabolite can help elucidate cases of therapeutic failure (potential rapid metabolism) or toxicity (potential poor metabolism leading to parent drug accumulation).[9][12]
Protocol: Quantification of Fluphenazine and this compound in Human Plasma by LC-MS/MS
This protocol outlines a robust method for the simultaneous quantification of fluphenazine and this compound, adapted from established high-throughput methodologies.[6][13] The method is grounded in principles of bioanalytical method validation as stipulated by regulatory bodies like the FDA and EMA.[3][14][15][16]
Principle of the Method
This method employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[13] The workflow involves a simple protein precipitation step to prepare the plasma sample, followed by chromatographic separation on a reversed-phase C18 column. The analytes are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and quantitative accuracy. A deuterated internal standard (Fluphenazine-d8) is used to correct for variability in sample processing and instrument response.[6]
dot
Caption: Experimental workflow for LC-MS/MS analysis.
Materials and Reagents
-
Fluphenazine, this compound, and Fluphenazine-d8 analytical standards
-
HPLC-grade acetonitrile and methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma (for calibration and quality control samples)
Instrumentation and Conditions
| Parameter | Value / Description | Causality and Rationale |
| LC System | UPLC/HPLC System | Provides the necessary separation of analytes from matrix components prior to MS detection. |
| Column | Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm[6] | A C18 reversed-phase column is standard for retaining and separating moderately non-polar compounds like fluphenazine and its sulfoxide from the polar sample matrix. The small particle size (1.8 µm) allows for high resolution and fast run times. |
| Mobile Phase A | Water with 0.1% Formic Acid[6] | Formic acid is added to acidify the mobile phase, which promotes the protonation of the basic nitrogen atoms in fluphenazine and its metabolites. This is essential for efficient positive mode electrospray ionization (ESI+).[17][18] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[6] | Acetonitrile is a common organic solvent used in reversed-phase chromatography to elute the analytes from the C18 column. |
| Gradient | Linear gradient from 20% to 80% B over 1.5 minutes[6] | A gradient elution allows for the efficient separation of analytes with different polarities within a short analytical run time, making the method suitable for high-throughput analysis. |
| Flow Rate | 0.5 mL/min[6] | This flow rate is compatible with the column dimensions and UPLC systems, providing optimal chromatographic performance. |
| Column Temp. | 25°C[6] | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Injection Vol. | 8 µL[6] | A small injection volume minimizes potential column overload and matrix effects. |
| MS System | Tandem Mass Spectrometer (e.g., Triple Quadrupole) | Required for the selectivity and sensitivity of MRM experiments. |
| Ionization | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for non-volatile molecules like fluphenazine.[19] Positive mode is selected because the analytes contain basic nitrogen atoms that are readily protonated in the acidic mobile phase.[17] |
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid, simple, and cost-effective method for removing the majority of proteins from plasma samples, which would otherwise interfere with the analysis and foul the LC-MS system.[12][20][21]
-
Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 300 µL of the "crashing solution" (acetonitrile containing the internal standard, Fluphenazine-d8, at a fixed concentration) to each tube.[6]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[6]
-
Centrifuge the tubes at high speed (e.g., 12,000 rpm) for 1 minute to pellet the precipitated proteins.[6]
-
Carefully transfer the clear supernatant to an autosampler vial for analysis. Avoid disturbing the protein pellet.
Mass Spectrometry - Multiple Reaction Monitoring (MRM)
MRM is the key to the method's selectivity. The first quadrupole (Q1) is set to isolate the protonated molecule of the target analyte (the precursor ion). This ion is then fragmented in the collision cell (Q2), and the second quadrupole (Q3) is set to detect a specific, characteristic fragment ion (the product ion). This precursor -> product transition is unique to the analyte of interest.[1][18]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Rationale for Ion Selection |
| Fluphenazine | 438.27[6] | 171.11[6][13] | The precursor [M+H]+ corresponds to the protonated molecule. The product ion is a stable, intense fragment resulting from the cleavage of the piperazine side chain, providing a specific and robust signal for quantification. |
| This compound | 454.27 [6] | 171.11 [6] | The precursor [M+H]+ reflects the addition of an oxygen atom to the parent drug (438.27 + 16 = 454.27). The fragmentation pattern yields the same stable product ion (m/z 171.11) as the parent drug, as the fragmentation occurs on the side chain, distant from the sulfoxide group. This allows for consistent and reliable detection. |
| 7-Hydroxyfluphenazine | 454.27[6] | 171.11[6] | Similar to the sulfoxide, the precursor [M+H]+ reflects the addition of an oxygen atom. It also fragments to the same product ion. Chromatographic separation is therefore essential to distinguish these two metabolites. |
| Fluphenazine-d8 (IS) | 446.32[6] | 171.11[6] | The precursor [M+H]+ is shifted by 8 Da due to the deuterium labels. It fragments to the same product ion as the unlabeled analyte, ensuring that it behaves similarly during ionization and fragmentation, making it an ideal internal standard. |
Method Validation: A Self-Validating System
To ensure trustworthiness, the analytical method must be fully validated according to regulatory guidelines (e.g., ICH M10).[3][15][16][22] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is confirmed by analyzing blank plasma from multiple sources to check for interferences at the retention times of the analytes.
-
Calibration Curve: A calibration curve should be prepared in the biological matrix (drug-free plasma) spanning the expected concentration range. A minimum of five non-zero standards should be used. Linearity is typically assessed using a weighted (e.g., 1/x²) linear regression.[23]
-
Accuracy and Precision: Assessed by analyzing replicate QC samples at multiple concentration levels (low, medium, and high) on different days. Accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the coefficient of variation (CV) for precision should not exceed 15% (20% at LLOQ).[23]
-
Matrix Effect: The effect of the plasma matrix on the ionization of the analyte. Assessed by comparing the response of an analyte in post-extraction spiked plasma with the response in a pure solution.
-
Stability: The stability of the analytes must be tested under various conditions reflecting sample handling and storage: freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.
Data Interpretation and Clinical Context
The quantitative data obtained from the LC-MS/MS analysis provides valuable insights into fluphenazine metabolism.
| Parameter | Typical Observation | Clinical Interpretation |
| Fluphenazine Plasma Levels | Therapeutic range often cited as 0.2 - 2.8 ng/mL for clinical improvement, though levels can be highly variable.[24] Levels up to 27.9 ng/mL have been observed.[25] | Levels below this range may be associated with a higher risk of psychotic exacerbation.[5][26] Levels above this range may increase the risk of side effects.[9] |
| This compound Levels | Generally lower than parent drug levels in patients on depot injection.[5][12] Can be significantly higher than parent drug in patients on oral therapy due to first-pass metabolism.[6] | The presence of the sulfoxide confirms metabolism. The ratio to the parent drug can indicate the route of administration and metabolic rate. |
| Fluphenazine/Sulfoxide Ratio | High ratio (more parent drug) | Suggests depot administration or potentially slower metabolism (e.g., CYP2D6 poor metabolizer status). |
| Low ratio (more metabolite) | Suggests oral administration (first-pass effect) or potentially rapid metabolism (e.g., CYP2D6 ultra-rapid metabolizer status). |
Conclusion
This compound is a crucial and informative biomarker for assessing the metabolism of fluphenazine. Its accurate quantification, alongside the parent drug, provides a powerful tool for therapeutic drug monitoring, pharmacokinetic research, and personalized medicine. The LC-MS/MS protocol detailed in this application note offers a sensitive, specific, and high-throughput method for this purpose. By adhering to rigorous validation standards, laboratories can ensure the generation of high-quality, reliable data to guide clinical decision-making and advance our understanding of antipsychotic drug metabolism.
References
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Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. (2019). Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
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Marder, S. R., Midha, K. K., Van Putten, T., Aravagiri, M., Hawes, E. M., Hubbard, J. W., McKay, G., & Mintz, J. (1991). Plasma levels of fluphenazine in patients receiving fluphenazine decanoate. Relationship to clinical response. The British Journal of Psychiatry, 158, 658–665. [Link]
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Jann, M. W., Ereshefsky, L., & Saklad, S. R. (1991). Plasma fluphenazine levels and clinical response in newly admitted schizophrenic patients. Psychopharmacology Bulletin, 27(2), 91–96. [Link]
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LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Grenova. [Link]
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Midha, K. K., Marder, S. R., Jaworski, T. F., Aravagiri, M., & Hubbard, J. W. (1990). The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate. Journal of Clinical Psychopharmacology, 10(6), 388–393. [Link]
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Marder, S. R., Midha, K. K., Van Putten, T., Aravagiri, M., Hawes, E. M., Hubbard, J. W., McKay, G., & Mintz, J. (2018). Plasma Levels of Fluphenazine in Patients Receiving Fluphenazine Decanoate Relationship to Clinical Response. The British Journal of Psychiatry, 158(5), 658-665. [Link]
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Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). LabRulez LCMS. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]
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Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. [Link]
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Sychev, D. A., Ryzhikova, K. A., & Bairamova, L. K. (2022). Oxidation of Antipsychotics. Pharmaceuticals, 15(5), 606. [Link]
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ICH M10 on bioanalytical method validation. (2022). European Medicines Agency. [Link]
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Fluphenazine. (n.d.). PubChem. [Link]
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Midha, K. K., Marder, S. R., & Aravagiri, M. (1994). Impact of clinical pharmacokinetics on neuroleptic therapy in patients with schizophrenia. Journal of Psychiatry & Neuroscience, 19(4), 254–264. [Link]
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Fluphenazine: Uses, Dosage, Side Effects and More. (n.d.). MIMS Philippines. [Link]
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Javaid, J. I., Dekirmenjian, H., & Davis, J. M. (1985). Plasma levels of fluphenazine during fluphenazine decanoate treatment in schizophrenia. Psychopharmacology, 87(1), 55-58. [Link]
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ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation. [Link]
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Slawson, M. H., Crouch, D. J., & Johnson-Davis, K. L. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Clinical Chimica Acta, 425, 63–68. [Link]
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Improving sample preparation for LC-MS/MS analysis. (2023). News-Medical.Net. [Link]
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Mavroidis, I., Kanellopoulos, P., & Tzavellas, E. (1981). Fluphenazine pharmacokinetics and therapeutic response. Psychopharmacology, 73(3), 205–210. [Link]
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Casper, R., Garver, D. L., & Dekirmenjian, H. (1980). Fluphenazine blood levels and clinical response. Psychopharmacology Bulletin, 16(3), 36–38. [Link]
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What is the mechanism of Fluphenazine Decanoate? (2024). Patsnap Synapse. [Link]
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A Review on Fluphenazine Pharmacology and its Analytical Methods. (2025). Journal of Medicinal and Medical Chemistry. [Link]
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Waade, R. B., Høiseth, G., & Molden, E. (2021). Impact of CYP2D6 on serum concentrations of flupentixol, haloperidol, perphenazine and zuclopenthixol. British Journal of Clinical Pharmacology, 87(3), 1276–1283. [Link]
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Waade, R. B., Høiseth, G., & Molden, E. (2020). Impact of CYP2D6 on serum concentrations of flupentixol, haloperidol, perphenazine and zuclopenthixol. ResearchGate. [Link]
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Fluphenazine. (2023). StatPearls. [Link]
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Singh, S., Kumar, V., & Singh, P. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Indian Journal of Pharmaceutical Sciences, 77(4), 430–437. [Link]
-
Slawson, M. H., Crouch, D. J., & Johnson-Davis, K. L. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. ResearchGate. [Link]
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Santos, L. S. (Ed.). (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. In Reactive Intermediates: MS Investigations in Solution. Wiley-VCH. [Link]
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Ho, C. S., Lam, C. W. K., & Chan, M. H. M. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]
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Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. (2022). YouTube. [Link]
-
Taylor, M., & Gaedigk, A. (2022). CYP2D6 pharmacogenetics and phenoconversion in personalized medicine. Pharmacogenomics, 23(1), 63–79. [Link]
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How to validate a bioanalytical LC-MS/MS method for PK studies?. (2025). Patsnap Synapse. [Link]
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Slawson, M. H., Johnson-Davis, K. L., & McMillin, G. A. (2016). Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 1383, 63–70. [Link]
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Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]
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Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography –Ultraviolet Detection. (2025). ResearchGate. [Link]
-
Rizwan, M., Thakur, N., & Vij, S. (2018). Selection of precursor ions (Q1) and product ions (Q3) for MRM... ResearchGate. [Link]
-
Validation of clinical LC-MS/MS methods: What you need to know. (2018). YouTube. [Link]
-
Flanagan, R. J. (2009). Electrospray ionisation-mass spectrometric characterisation of selected anti-psychotic drugs and their detection and determination in human hair samples by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Wistedt, B., & Alfredsson, G. (1987). Monitoring plasma levels of fluphenazine during chronic therapy with fluphenazine decanoate. Acta Psychiatrica Scandinavica, 75(4), 438–442. [Link]
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Troubleshooting & Optimization
Fluphenazine Sulfoxide HPLC Analysis: A Technical Support Guide
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of fluphenazine sulfoxide. Designed for researchers, scientists, and drug development professionals, this resource offers a structured approach to diagnosing and remedying common chromatographic challenges.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding this compound peak tailing.
| Question | Quick Answer |
| What is the most common cause of peak tailing for this compound? | Secondary interactions between the basic amine groups of this compound and acidic residual silanol groups on the silica-based stationary phase are the primary cause. |
| [1][2][3]How does mobile phase pH affect peak shape? | If the mobile phase pH is close to the pKa of this compound, a mix of ionized and unionized forms can exist, leading to peak distortion. Opera[4]ting at a low pH (e.g., pH ≤ 3) suppresses the ionization of silanol groups, minimizing these interactions and improving peak shape. |
| [2][5][6]Can the sample solvent cause peak tailing? | Yes, if the sample solvent is significantly stronger (higher elution strength) than the mobile phase, it can cause band broadening and peak distortion. It is[7][8][9][10] best to dissolve the sample in the mobile phase or a weaker solvent. |
| What type of HPLC column is best for analyzing basic compounds like this compound? | High-purity, end-capped silica columns or columns with polar-embedded phases are recommended to reduce silanol activity and minimize peak tailing. |
| [1][5]Can column overload cause peak tailing? | Yes, injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks. If all peaks in the chromatogram are tailing, consider reducing the sample concentration or injection volume. |
##[3]# II. In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving the root causes of this compound peak tailing.
Issue 1: Asymmetrical Peak Shape with a Tailing Factor > 1.5
Underlying Cause: The most probable cause is secondary ionic interactions between the positively charged amine groups of this compound and negatively charged, deprotonated silanol groups (-Si-O⁻) on the surface of the silica stationary phase. These[1][2][11] interactions create a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and form a "tail."
Troubleshooting Workflow for Secondary Interactions
Step 1: Mobile Phase pH Optimization
The ionization state of both the analyte and the stationary phase is highly dependent on the mobile phase pH.
-
[4]Protocol:
-
Determine the pKa of this compound. The predicted pKa is approximately 14.96. 2[12][13]. Prepare a series of mobile phases with decreasing pH values, starting from your current condition. It is recommended to work in a pH range of 2 to 3 to suppress the ionization of silanol groups. 3[14]. Use appropriate buffers to maintain a consistent pH. For low pH ranges, formic acid or phosphate buffers are common choices. 4[15]. Equilibrate the column with each new mobile phase for at least 10-15 column volumes before injecting the sample.
-
Analyze the peak shape at each pH level and select the pH that provides the most symmetrical peak (tailing factor closest to 1).
-
| Mobile Phase pH | Expected Outcome on Peak Shape | Rationale |
| pH > 4 | Significant Tailing | Silanol groups are deprotonated and interact strongly with the basic analyte. |
| [11]pH 2-3 | Improved Symmetry | Silanol groups are protonated (-SiOH), reducing ionic interactions with the analyte. |
[2][5]Step 2: Employing Mobile Phase Additives
Mobile phase additives can be used to mask the active silanol sites.
-
Protocol:
-
If operating at a low pH is not sufficient, consider adding a competing base to the mobile phase, such as triethylamine (TEA). A low[16] concentration (e.g., 0.05%) is often effective. 2[16]. TEA will preferentially interact with the acidic silanol groups, effectively shielding them from the this compound molecules.
-
Be aware that TEA can be difficult to completely flush from the HPLC system and may interfere with mass spectrometry detection.
-
St[16]ep 3: Column Selection and Care
The choice of HPLC column is critical for analyzing basic compounds.
-
Recommendations:
-
High-Purity, End-Capped Columns: Modern, high-purity silica columns (Type B) have a lower concentration of acidic silanol groups and metal contaminants compared to older columns (Type A). End-c[2]apping further deactivates residual silanols by reacting them with a small silylating agent. *[5][17] Polar-Embedded Columns: These columns have a polar functional group embedded in the alkyl chain of the stationary phase, which helps to shield the basic analyte from the silica surface. *[1] Column Flushing: If you suspect column contamination from previous analyses, flush the column with a strong solvent wash. A reverse flush (reversing the column direction) can be effective in removing particulates from the inlet frit.
-
Troubleshooting Peak Tailing Workflow
Issue 2: Peak Broadening or Splitting, Especially for Early Eluting Peaks
Underlying Cause: A mismatch between the elution strength of the sample solvent and the mobile phase can lead to poor peak shape. If th[8][9]e sample is dissolved in a solvent that is much stronger than the mobile phase, the analyte band will spread out at the head of the column before the separation begins, resulting in a broad or distorted peak.
Tr[7][9][18]oubleshooting Steps:
-
Analyze the Sample Solvent: Compare the composition of your sample diluent to the initial mobile phase conditions. For reversed-phase chromatography, a solvent with a higher percentage of organic modifier is considered stronger.
-
Reconstitute in a Weaker Solvent:
-
Protocol:
-
If possible, evaporate the current sample solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent that is weaker than or equal in strength to the mobile phase. Ideal[9]ly, use the mobile phase itself as the diluent. [16] 3. If solubility is an issue, dissolve the sample in a small amount of strong solvent and then dilute it with a weaker solvent to match the mobile phase composition as closely as possible.
-
-
-
[19]Reduce Injection Volume: If changing the sample solvent is not feasible, reducing the injection volume can minimize the solvent mismatch effect.
####[9][10] Issue 3: Gradual Increase in Peak Tailing Over a Series of Injections
Underlying Cause: This often indicates a degradation of the column's performance, which can be due to several factors:
-
Column Contamination: Accumulation of strongly retained matrix components on the column can create active sites that cause tailing.
-
Loss of Bonded Phase: Harsh mobile phase conditions (e.g., high pH) can lead to the stripping of the stationary phase, exposing more active silanol groups.
-
Column Void: A void or channel can form at the head of the column, leading to a distorted flow path and poor peak shape.
Tr[3]oubleshooting Steps:
-
Implement a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained compounds and particulates. If peak shape is restored after replacing the guard column, this indicates that sample matrix components were the cause of the tailing.
-
Column Washing and Regeneration:
-
Protocol:
-
Disconnect the column from the detector to avoid contamination.
-
Flush the column with a series of solvents in order of increasing elution strength. For a C18 column, a typical sequence is:
-
Water (to remove buffers)
-
Methanol
-
Acetonitrile
-
Isopropanol (a strong solvent for removing highly retained compounds)
-
-
Reverse the flushing sequence back to the mobile phase composition before re-equilibrating the column.
-
-
-
Check for Voids: If a void is suspected, it may be possible to gently tap the column to resettle the packing material, although this is often a temporary solution. In most cases, the column will need to be replaced.
[3]III. References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Shimadzu. Effects of Sample Solvents on Peak Shape. Retrieved from [Link]
-
Lo Faro, A. F., et al. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Journal of Chromatography A, 1119(1-2), 20-8. Retrieved from [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]
-
Crawford Scientific. The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Chromatography Forum. (2004, September 9). buffered pH to avoid peak tailing. Retrieved from [Link]
-
Element Lab Solutions. Sample Diluent Effects in HPLC. Retrieved from [Link]
-
LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
LCGC. (2024, December 11). Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. Retrieved from [Link]
-
Technology Networks. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
MAC-MOD Analytical. The Effect of Sample Diluent on Peak Shape. Retrieved from [Link]
-
Advanced Chromatography Technologies. HPLC Troubleshooting Guide. Retrieved from [Link]
-
LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
International Labmate. Effects of Secondary Interactions in Size Exclusion Chromatography. Retrieved from [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. Reducing non-specific protein binding in HPLC. Retrieved from [Link]
-
YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Retrieved from [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Agilent. (2009, June 24). Tips and Tricks of HPLC Separation. Retrieved from [Link]
-
International Labmate. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]
-
SIELC Technologies. Separation of Fluphenazine on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Institutes of Health. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Retrieved from [Link]
-
National Institutes of Health. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem. Retrieved from [Link]
-
Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
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Technical Support Center: Optimization of Fluphenazine Sulfoxide Extraction from Brain Tissue
Welcome to the technical support center for the optimization of fluphenazine sulfoxide extraction from brain tissue. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for this specific analytical challenge. The complex nature of the brain matrix necessitates a carefully optimized workflow to ensure accurate and reproducible quantification of this compound. This guide provides not just protocols, but the scientific reasoning behind the methodological choices to empower you to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting this compound from brain tissue?
The primary challenges stem from the inherent complexity of the brain matrix. Brain tissue is rich in lipids and proteins, which can interfere with the extraction process and subsequent analysis.[1][2] Specific challenges include:
-
Low Recovery: this compound, being a metabolite, is often present at lower concentrations than the parent drug, fluphenazine.[3] Its physicochemical properties may lead to strong binding to brain tissue components, making efficient extraction difficult.
-
Matrix Effects: Co-extracted endogenous materials like phospholipids can significantly suppress or enhance the ionization of this compound during LC-MS/MS analysis, leading to inaccurate quantification.[1][2][4][5]
-
Analyte Stability: Fluphenazine and its metabolites can be susceptible to degradation under certain pH, light, and temperature conditions.[6][7]
-
Homogenization Efficiency: Incomplete homogenization of the brain tissue can lead to variable and incomplete extraction of the analyte.[8][9]
Q2: Which extraction technique is superior for this compound from brain homogenates: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
Both SPE and LLE have been successfully employed for the extraction of phenothiazines from biological matrices.[10][11] The choice depends on several factors including the desired level of sample cleanup, throughput, and potential for automation.
-
Solid-Phase Extraction (SPE): Generally offers superior sample cleanup by selectively retaining the analyte while washing away interfering matrix components.[12][13] This leads to cleaner extracts and reduced matrix effects in LC-MS/MS analysis.[13] For fluphenazine and its metabolites, polymeric reversed-phase sorbents are often effective.[13]
-
Liquid-Liquid Extraction (LLE): A classic technique that relies on the differential solubility of the analyte in two immiscible liquid phases.[11] While often simpler and less expensive than SPE, it may be less efficient at removing all matrix interferences, potentially leading to more significant matrix effects.[11]
For optimal results in a complex matrix like the brain, SPE is generally recommended due to its higher selectivity and efficiency in removing phospholipids and other interferences.[13]
Q3: How critical is the brain tissue homogenization step, and what are the best practices?
Homogenization is a critical initial step that directly impacts extraction efficiency and reproducibility.[8][9] The goal is to achieve a uniform suspension to ensure consistent access of the extraction solvent to the analyte.
Best Practices for Brain Tissue Homogenization:
-
Mechanical Homogenization: Bead beaters or rotor-stator homogenizers are highly effective for disrupting the tough cellular structure of brain tissue.[8][14]
-
Homogenization Buffer: The choice of buffer is crucial. A buffer at a pH where this compound is ionized can improve its solubility. Detergent-based buffers can enhance the lysis of cells and solubilization of proteins and lipids, leading to higher protein extraction yields.[9] However, the detergent must be compatible with downstream extraction and analysis.
-
Keep it Cold: Perform homogenization on ice to minimize enzymatic degradation of the analyte.[15]
-
Tissue-to-Buffer Ratio: A consistent tissue-to-buffer ratio (e.g., 1:10 w/v) should be maintained across all samples to ensure reproducibility.[9]
Q4: What are the key considerations for the LC-MS/MS analysis of this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.[16][17][18]
Key Considerations:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of fluphenazine and its metabolites.[19]
-
Multiple Reaction Monitoring (MRM): Operating the mass spectrometer in MRM mode provides high selectivity and sensitivity for quantification.[18][19] Specific precursor-to-product ion transitions for this compound should be optimized.
-
Chromatographic Separation: A robust chromatographic method is essential to separate this compound from its parent drug, other metabolites, and co-eluting matrix components to minimize ion suppression.[5] A C18 or phenyl-hexyl column with a gradient elution of acetonitrile or methanol and water containing a small amount of formic acid is a common starting point.[6][18]
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., fluphenazine-d8 sulfoxide) is highly recommended to compensate for variability in extraction recovery and matrix effects.[16]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low Analyte Recovery | 1. Incomplete tissue homogenization.[8] 2. Inefficient extraction from the brain matrix due to strong analyte-matrix binding. 3. Suboptimal pH of the extraction solvent. 4. Inappropriate SPE sorbent or elution solvent.[12] | 1. Optimize homogenization by increasing time or using a more rigorous method (e.g., bead beater).[14] 2. Evaluate different homogenization buffers, potentially with detergents, to improve cell lysis and analyte release.[9] 3. Adjust the pH of the sample and extraction solvent to ensure the analyte is in the desired ionization state for efficient partitioning or retention. 4. Screen different SPE sorbents (e.g., polymeric, mixed-mode) and optimize the wash and elution steps. |
| High Variability in Results (Poor Precision) | 1. Inconsistent homogenization. 2. Inconsistent sample handling and storage. 3. Variable matrix effects between samples.[2] 4. Lack of an appropriate internal standard. | 1. Standardize the homogenization procedure, including tissue weight, buffer volume, and homogenization time/speed.[9] 2. Ensure consistent sample thawing and processing times. Store samples at -80°C to minimize degradation.[15] 3. Improve sample cleanup to reduce matrix components. Consider a more rigorous SPE protocol or a two-step extraction (LLE followed by SPE).[20] 4. Crucially, incorporate a stable isotope-labeled internal standard for this compound. This will compensate for variations in extraction and matrix effects.[16] |
| Significant Matrix Effects (Ion Suppression or Enhancement) | 1. Co-elution of phospholipids or other endogenous components with the analyte.[1][2] 2. Insufficient sample cleanup. 3. High concentration of salts or other non-volatile components in the final extract. | 1. Optimize the chromatographic method to achieve better separation of the analyte from interfering peaks.[5] 2. Implement a more effective sample preparation technique, such as SPE with a sorbent specifically designed for phospholipid removal.[13] 3. Ensure complete evaporation of the elution solvent and reconstitution in a mobile phase-compatible solvent. |
| Analyte Degradation | 1. Exposure to light, high temperatures, or extreme pH during sample processing.[6][7] 2. Enzymatic degradation in the brain homogenate. | 1. Protect samples from light by using amber vials. Keep samples on ice or at 4°C throughout the extraction process.[15] 2. Process samples as quickly as possible after thawing. Consider the use of enzyme inhibitors in the homogenization buffer if enzymatic degradation is suspected. |
Experimental Protocols
Protocol 1: Brain Tissue Homogenization
This protocol provides a general framework for the mechanical homogenization of brain tissue.
-
Weigh the frozen brain tissue sample (typically 50-100 mg) and place it in a 2 mL bead beater tube containing ceramic or stainless steel beads.[14]
-
Add 10 volumes of ice-cold homogenization buffer (e.g., 1 mL for 100 mg of tissue). A phosphate buffer with a detergent like SDS can be effective, but compatibility with the subsequent SPE must be verified.[9]
-
Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at a high setting), with cooling on ice between cycles to prevent heating.[14]
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[9]
-
Carefully collect the supernatant for the extraction procedure.
Protocol 2: Solid-Phase Extraction (SPE) of this compound
This protocol is a starting point and should be optimized for your specific application.
-
Sample Pre-treatment: To 500 µL of the brain homogenate supernatant, add an equal volume of 4% phosphoric acid to precipitate proteins and adjust the pH. Vortex and centrifuge.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.[13] Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of a suitable organic solvent, such as methanol or acetonitrile, potentially with a small amount of a weak base like ammonium hydroxide to facilitate the elution of the basic analyte.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Workflow for this compound Extraction from Brain Tissue
Caption: A generalized workflow for the extraction and analysis of this compound from brain tissue.
Troubleshooting Logic for Low Analyte Recovery
Caption: A decision tree for troubleshooting low recovery of this compound.
References
-
Journal of Medicinal and Medical Chemistry. (2025). A Review on Fluphenazine Pharmacology and its Analytical Methods. Retrieved from [Link]
-
Pan, J., et al. (2016). Matrix Effects in Biological Mass Spectrometry Imaging: Identification and Compensation. PMC - NIH. Retrieved from [Link]
-
McMillin, G. A., et al. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. PubMed. Retrieved from [Link]
-
Goswami, R., et al. (2011). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH. Retrieved from [Link]
-
NIBSC. (n.d.). Brain Tissue Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of Novel Dynamic Drop-to-Drop Microextraction Coupled with GC-MS for the Trace Level Screening of Phenothiazine Drug in Human Biological Samples | Request PDF. Retrieved from [Link]
-
Scientific Instrument Services. (2009). Protocol for Brain Tissue Homogenization in the Bullet Blender. Retrieved from [Link]
-
Tanaka, E., et al. (2000). Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. PubMed. Retrieved from [Link]
-
DiPerna, D. M., et al. (2018). Non-Enzymatic Tissue Homogenization for Biodistribution Analysis. PubMed. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Retrieved from [Link]
-
Marumo, A., et al. (2006). Analysis of phenothiazines in human body fluids using disk solid-phase extraction and liquid chromatography. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Mass spectra of fluphenazine hydrochloride, b) Mass spectra of the unknown degradation product. Retrieved from [Link]
-
Springer. (n.d.). Non-Enzymatic Tissue Homogenization for Biodistribution Analysis. Retrieved from [Link]
-
Muszyńska, B., et al. (2022). Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics. PMC - NIH. Retrieved from [Link]
-
ACS Publications. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid | ACS Omega. Retrieved from [Link]
-
International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
-
Analyst (RSC Publishing). (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References. Retrieved from [Link]
-
Ereshefsky, L., et al. (1991). Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat. PubMed. Retrieved from [Link]
-
OPUS. (n.d.). Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. Retrieved from [Link]
-
Phenomenex. (n.d.). SAMPLE PREPARATION. Retrieved from [Link]
-
Università di Bologna. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi. Retrieved from [Link]
-
Remage-Healey, L., et al. (2011). Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content. Frontiers. Retrieved from [Link]
Sources
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- 20. Frontiers | Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content [frontiersin.org]
Technical Support Center: Enhancing Sensitivity for Fluphenazine Sulfoxide Detection
Welcome to the Technical Support Center for the sensitive detection of fluphenazine sulfoxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the analytical methods for this critical metabolite of fluphenazine. As a key indicator of fluphenazine metabolism, accurate and sensitive quantification of its sulfoxide is paramount for comprehensive pharmacokinetic and toxicological studies.[1][2]
This resource is structured to address common challenges encountered during method development and routine analysis, moving from sample handling to data interpretation. Our goal is to empower you with the scientific understanding and practical steps necessary to enhance the sensitivity and robustness of your this compound assays.
Section 1: Understanding the Analyte - Key Considerations for this compound
Fluphenazine, a potent antipsychotic medication, undergoes extensive metabolism, with sulfoxidation being a primary pathway.[1] The resulting metabolite, this compound, possesses different physicochemical properties than the parent drug, which can present unique analytical challenges. Understanding these properties is the foundation of a robust analytical method.
Fluphenazine is known to be susceptible to oxidation, leading to the formation of this compound, particularly when exposed to light and air.[2] This indicates that this compound is a relatively stable degradation product. However, its polarity and potential for secondary interactions can influence its behavior during sample preparation and chromatographic separation.
Section 2: Troubleshooting Guide - A-Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Low Signal Intensity or Poor Sensitivity
Question: I am observing a weak signal for this compound, even at concentrations where I expect a strong response. What are the likely causes and how can I improve my signal intensity?
Answer: Low signal intensity for this compound can stem from several factors, ranging from sample preparation to mass spectrometer settings. Let's break down the potential causes and solutions.
Potential Cause 1: Suboptimal Sample Preparation
-
Analyte Loss during Extraction: Fluphenazine and its metabolites can be prone to adsorption onto plasticware and glassware, especially at low concentrations. The slightly more polar nature of the sulfoxide metabolite might increase its interaction with certain surfaces.
-
Inefficient Extraction Recovery: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimal for this compound.
Troubleshooting Steps:
-
Evaluate Extraction Recovery: Spike a known concentration of this compound into a blank matrix and process it through your sample preparation workflow. Compare the peak area to a neat standard of the same concentration to calculate the recovery. Aim for a recovery of >85%.
-
Optimize Solid-Phase Extraction (SPE): If using SPE, ensure the sorbent chemistry is appropriate for the polarity of this compound. A mixed-mode cation exchange sorbent can be effective for retaining the basic fluphenazine and its metabolites.[3] Meticulously optimize the wash and elution steps to maximize recovery and minimize matrix effects.
-
Protein Precipitation: While a simple and high-throughput technique, protein precipitation may not provide sufficient cleanup, leading to ion suppression.[1][4] If you are using this method and experiencing low sensitivity, consider transitioning to LLE or SPE.
-
Use Low-Binding Consumables: Employ low-adsorption microcentrifuge tubes and autosampler vials to minimize analyte loss.
Potential Cause 2: Inefficient Ionization
-
Suboptimal ESI Source Parameters: The efficiency of electrospray ionization (ESI) is highly dependent on parameters such as capillary voltage, gas temperatures, and gas flow rates.[5][6] Default settings may not be ideal for this compound.
Troubleshooting Steps:
-
Systematic Optimization of ESI Parameters: Infuse a standard solution of this compound directly into the mass spectrometer and systematically optimize each ESI parameter (e.g., capillary voltage, nebulizer pressure, drying gas temperature, and flow rate) to maximize the signal intensity of the precursor ion.[7]
-
Mobile Phase Additives: The presence of a small percentage of a weak acid, such as formic acid (typically 0.1%), in the mobile phase can promote protonation and enhance the signal in positive ion mode.[1][8]
Potential Cause 3: In-Source Fragmentation
-
Analyte Instability in the Ion Source: Aggressive ion source conditions can cause the this compound molecule to fragment before it reaches the mass analyzer, leading to a diminished precursor ion signal.
Troubleshooting Steps:
-
Optimize Cone/Fragmentor Voltage: This is a critical parameter for controlling in-source fragmentation. Systematically reduce the cone or fragmentor voltage during direct infusion of a this compound standard to find the optimal value that maximizes the precursor ion intensity while minimizing fragmentation.
-
Monitor for Common Fragments: Be aware of the potential fragment ions of this compound and monitor for their presence during source parameter optimization. A common product ion for both fluphenazine and this compound is m/z 171.11, suggesting a stable fragment.[1]
Potential Cause 4: Matrix Effects
-
Ion Suppression: Co-eluting endogenous components from the biological matrix can compete with this compound for ionization, leading to a suppressed signal.[9][10] This is a common issue in LC-MS/MS bioanalysis.
Troubleshooting Steps:
-
Evaluate Matrix Effects: A post-column infusion experiment is the gold standard for assessing matrix effects. Infuse a constant flow of this compound solution into the LC eluent post-column while injecting a blank, extracted matrix sample. A dip in the baseline at the retention time of your analyte indicates ion suppression.
-
Improve Sample Cleanup: If significant matrix effects are observed, enhance your sample preparation method. Transitioning from protein precipitation to a more rigorous technique like SPE can significantly reduce matrix components.[11]
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to separate this compound from the regions of significant matrix suppression. A longer chromatographic run or a different stationary phase might be necessary.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard, such as fluphenazine-d8, is highly recommended to compensate for matrix effects.[1] Since a deuterated standard for the sulfoxide metabolite may not be readily available, using the deuterated parent drug can still provide a good degree of compensation if they co-elute closely.
Poor Peak Shape and Inconsistent Retention Time
Question: I'm observing tailing peaks and a shifting retention time for this compound. What could be causing this and how can I improve my chromatography?
Answer: Poor peak shape and retention time instability are often indicative of undesirable interactions between the analyte and the analytical column or issues with the mobile phase.
Potential Cause 1: Secondary Interactions with the Stationary Phase
-
Silanol Interactions: The basic nature of the piperazine moiety in this compound can lead to strong interactions with residual silanol groups on traditional C18 columns, resulting in peak tailing.
Troubleshooting Steps:
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with advanced end-capping are designed to minimize silanol interactions. Consider columns specifically marketed for basic compounds.
-
Lower Mobile Phase pH: Maintaining a low mobile phase pH (e.g., with 0.1% formic acid) will ensure that the amine groups are protonated, which can reduce their interaction with silanol groups.[1]
-
Consider an Alternative Stationary Phase: If tailing persists, explore alternative column chemistries such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity and improved peak shape for basic compounds.
Potential Cause 2: Mobile Phase Issues
-
Inadequate Buffering: Insufficient buffering capacity of the mobile phase can lead to retention time shifts, especially with gradient elution.
-
Mobile Phase Degradation: Over time, mobile phases can change in composition, affecting chromatography.
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Preparation: Always use high-purity solvents and additives. Freshly prepare your mobile phases daily.
-
Adequate Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
Section 3: FAQs - Frequently Asked Questions
Q1: What are the recommended mass transitions for this compound?
A1: A commonly used and effective precursor-product ion transition for this compound in positive electrospray ionization mode is m/z 454.27 -> 171.11 .[1] It is always recommended to confirm these transitions and optimize the collision energy on your specific instrument for maximum sensitivity.
Q2: Is a stable isotope-labeled internal standard for this compound commercially available?
A2: The commercial availability of a stable isotope-labeled internal standard specifically for this compound may be limited. In such cases, using a deuterated analog of the parent drug, fluphenazine-d8 (precursor ion m/z 446.32), is a widely accepted and effective strategy.[1] The key is to ensure that the internal standard has similar chromatographic behavior and ionization characteristics to the analyte to effectively compensate for variability.
Q3: How should I store my samples to ensure the stability of this compound?
A3: Given that fluphenazine can oxidize to this compound, it is crucial to handle and store samples in a manner that minimizes further oxidation of the parent drug, which could artificially inflate the sulfoxide concentration. Store biological samples (e.g., plasma, urine) at -20°C or lower in tightly sealed containers, protected from light. Prepare working solutions of standards fresh and store them in amber vials to prevent photodegradation.[2]
Section 4: Experimental Protocols and Data
Recommended LC-MS/MS Parameters for this compound
The following table provides a starting point for your method development. These parameters should be optimized for your specific instrumentation and application.
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase, 1.8 µm, 2.1 x 50 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Linear gradient from 20% to 80% B over 1.5 minutes |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 25-40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 454.27 |
| Product Ion (m/z) | 171.11 |
| Internal Standard | Fluphenazine-d8 (m/z 446.32 -> 171.11) |
Data compiled from multiple sources.[1][8]
Sample Preparation Protocol: Solid-Phase Extraction (SPE)
This protocol provides a general workflow for SPE of this compound from plasma.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Ammonium hydroxide
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Pre-treat 0.5 mL of plasma with 0.5 mL of 4% phosphoric acid. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 0.1 M acetic acid.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Section 5: Visualizing the Workflow
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting low signal intensity in this compound detection.
References
-
Whelpton, R., & Curry, S. H. (1976). The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate. Journal of Pharmacy and Pharmacology, 28(12), 869-873. [Link]
-
Melanson, S. E., et al. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Clinical Chimica Acta, 424, 159-164. [Link]
-
Phenomenex. (n.d.). LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy. Phenomenex. [Link]
-
Journal of Medicinal and Medical Chemistry. (2025). A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry. [Link]
-
Tagawa, Y., et al. (2018). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu Corporation. [Link]
-
LCGC International. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International. [Link]
-
Singh, B., et al. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica, 83(2), 297-311. [Link]
-
Midha, K. K., et al. (1995). Sensitive method for the simultaneous measurement of fluphenazine decanoate and fluphenazine in plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 663(2), 257-263. [Link]
-
Bioanalysis Zone. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Bioanalysis Zone. [Link]
-
Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis an overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of analytical toxicology, 27(5), 310-316. [Link]
-
National Institute of Standards and Technology. (n.d.). Fluphenazine. NIST WebBook. [Link]
-
Axis Clinicals. (n.d.). List of Validated methods Bioassays. Axis Clinicals. [Link]
-
MDPI. (2024). Spectroscopic Properties and Biological Activity of Fluphenazine Conjugates with Gold Nanoparticles. MDPI. [Link]
-
ResearchGate. (2013). Simultaneous UPLC–MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. ResearchGate. [Link]
-
Casper, E., et al. (1983). Fluphenazine blood levels and clinical response. Psychopharmacology bulletin, 19(4), 700-704. [Link]
-
Mercolini, L., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(19), 6543. [Link]
-
Reddy, G. S., et al. (2025). Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form. Biomedical Chromatography, 39(1), e6088. [Link]
-
ResearchGate. (n.d.). Structures of fluphenazine (a) and perphenazine, the internal standard (b). ResearchGate. [Link]
-
MDPI. (2023). Fluphenazine-Induced Neurotoxicity with Acute Almost Transient Parkinsonism and Permanent Memory Loss: Lessons from a Case Report. MDPI. [Link]
-
Idris, A. M. (2007). On-line Coupling of Solid-Phase Extraction, Derivatization Reaction and Spectrophotometry by Sequential Injection Analysis: Application to Trifluoperazine Assay in Human Urine. Journal of Pharmacological and Toxicological Methods, 56(3), 330-335. [Link]
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Navigating Bioanalysis: A Guide to Selecting an Internal Standard for Fluphenazine Sulfoxide
Technical Support Center
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice on the critical selection of an appropriate internal standard (IS) for the quantitative analysis of fluphenazine sulfoxide. As a Senior Application Scientist, my goal is to equip you with the expertise to not only select the optimal IS but also to troubleshoot common challenges, ensuring the integrity and accuracy of your bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an internal standard in the analysis of this compound?
An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for the variability inherent in analytical procedures.[1][2] For this compound, a major metabolite of the antipsychotic drug fluphenazine, an IS is crucial for accurate quantification, especially in complex biological matrices like plasma or urine.[3][4][5] It helps to compensate for variations in sample extraction, injection volume, and instrument response (especially in mass spectrometry), thereby improving the precision and accuracy of the results.[6][7]
Q2: What is considered the "gold standard" internal standard for this compound analysis and why?
The gold standard for an internal standard in the bioanalysis of this compound is a stable isotope-labeled (SIL) version of the analyte, most commonly a deuterated analog like Fluphenazine-d8 .[3][6]
Causality Behind this Choice:
-
Near-Identical Physicochemical Properties: Deuterated standards have almost the same chemical and physical properties as the analyte.[6] This means they co-elute chromatographically and exhibit similar extraction recovery and ionization efficiency in the mass spectrometer.[2] This close mirroring of behavior is the most effective way to correct for analytical variability.
-
Minimization of Matrix Effects: Biological samples are complex and can suppress or enhance the ionization of the analyte in the mass spectrometer source. A co-eluting SIL IS experiences the same matrix effects as the analyte, providing the most accurate correction.[6][7]
-
Mass Differentiation: The mass difference between the deuterated standard and the native analyte allows for their simultaneous detection by the mass spectrometer without interference.[2]
Troubleshooting Guide: Common Issues and Solutions
Scenario 1: A stable isotope-labeled internal standard is not available or is prohibitively expensive.
Question: What are the viable alternatives if I cannot use a deuterated internal standard for my this compound assay?
Answer: While a SIL IS is ideal, a structural analog can be a suitable alternative. For fluphenazine and its metabolites, a common choice is another phenothiazine derivative.
Recommended Alternative:
-
Perphenazine: This compound is structurally similar to fluphenazine and has been successfully used as an internal standard in its analysis.[8]
Key Considerations and Potential Pitfalls:
-
Chromatographic Separation: It is imperative to ensure that the structural analog is chromatographically resolved from this compound and any other potential interferences in the sample.
-
Ionization Efficiency: The analog should have comparable ionization efficiency to this compound in the chosen mass spectrometry source (e.g., ESI positive mode).[3]
-
Extraction Recovery: The extraction recovery of the analog should be consistent and ideally similar to that of the analyte.
-
Endogenous Presence: Verify that the chosen analog is not present endogenously in the study samples and is not a metabolite of any co-administered drugs.[8]
Experimental Workflow for Validating a Structural Analog IS:
Caption: Workflow for validating a structural analog internal standard.
Scenario 2: Poor precision and accuracy are observed despite using a deuterated internal standard.
Question: I'm using fluphenazine-d8 as my internal standard, but my quality control samples are failing. What could be the issue?
Answer: While a deuterated IS is robust, issues can still arise. Here are some common causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Contamination of the Internal Standard | - Prepare a fresh stock solution of the internal standard. - Verify the purity of the IS from the supplier's certificate of analysis. |
| Incorrect IS Concentration | - Re-verify the calculations for the IS spiking solution. - Prepare a fresh dilution series to confirm the concentration. |
| IS Instability | - Fluphenazine and its metabolites can be light-sensitive.[4] Ensure that stock and working solutions are stored in amber vials and protected from light. - Assess the stability of the IS in the sample matrix under the storage and processing conditions of your experiment. |
| Isotopic Exchange | - While less common with deuterium on stable positions, ensure the deuterated positions on the IS are not prone to exchange under your sample preparation or chromatographic conditions (e.g., extreme pH). |
| Interference | - Check for any co-eluting compounds that may have the same mass transition as your internal standard. This can be assessed by injecting a blank matrix sample. |
Protocol for Investigating Internal Standard Performance:
-
Prepare a "Neat" Solution: Prepare a solution of the internal standard in the final mobile phase composition. Inject this multiple times to check for consistent instrument response.
-
Post-Extraction Spike: Extract a blank matrix sample and spike the internal standard into the final extract just before injection. Compare the response to the neat solution to evaluate matrix effects on the IS.
-
Pre-Extraction Spike: Spike the internal standard into a blank matrix sample before the extraction process. Compare the response to the post-extraction spike to determine extraction recovery.
Physicochemical Properties: this compound
Understanding the properties of your analyte is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C22H26F3N3O2S | [9][10] |
| Molecular Weight | 453.5 g/mol | [9] |
| Melting Point | 131-133 °C | [9][11] |
| Solubility | Moderately soluble in water, more soluble in organic solvents. | [10] |
| XLogP3 | 3.1 | [9] |
Logical Relationship Diagram for IS Selection:
Caption: Decision logic for internal standard selection.
References
- Benchchem. (n.d.). High-Throughput Analysis of Fluphenazine and its Metabolites in Human Plasma by LC-MS/MS.
- Benchchem. (n.d.). Assessing the Linearity and Range of a Fluphenazine Assay with a Deuterated Standard: A Comparative Guide.
- ECHEMI. (n.d.). 1674-76-6, this compound Formula.
- CymitQuimica. (n.d.). CAS 1674-76-6: this compound.
- ChemicalBook. (n.d.). This compound CAS#: 1674-76-6.
- ResearchGate. (n.d.). Structures of fluphenazine (a) and perphenazine, the internal standard (b).
- PubChem. (n.d.). Fluphenazine.
- OPUS. (n.d.). Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum.
- Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
- Kelsey, M. I., Keskiner, A., & Moscatelli, E. A. (1973). Gas-liquid chromatographic analysis of fluphenazine and this compound in the urine of chronic schizophrenic patients. Journal of Chromatography A, 75(2), 294–297.
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dealing with co-eluting interferences in fluphenazine analysis
Welcome to the technical support center for fluphenazine analysis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges, with a specific focus on dealing with co-eluting interferences. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter during your experiments, offering not just solutions but also the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of co-eluting interferences in fluphenazine analysis?
A1: Co-eluting interferences in fluphenazine analysis can originate from several sources, broadly categorized as:
-
Endogenous Matrix Components: Biological samples such as plasma, serum, and urine are complex mixtures containing numerous endogenous compounds.[1] Lipids, proteins, and salts are common culprits that can co-elute with fluphenazine, leading to matrix effects like ion suppression or enhancement in LC-MS/MS analysis.[2][3]
-
Metabolites of Fluphenazine: Fluphenazine is metabolized in the body, primarily through sulfoxidation and hydroxylation, forming metabolites like fluphenazine sulfoxide and 7-hydroxyfluphenazine.[4][5] These metabolites are structurally similar to the parent drug and can have similar chromatographic retention times, causing them to co-elute.
-
Structurally Similar Drugs or Co-administered Medications: If the subject is taking other medications, particularly other phenothiazines or drugs with similar chemical properties, there is a risk of co-elution.[6]
-
Isobaric Interferences: These are compounds that have the same nominal mass-to-charge ratio (m/z) as fluphenazine or its internal standard.[7] Even with mass spectrometry, if these compounds are not chromatographically separated, they can interfere with quantification.[2]
Q2: Why is a stable isotope-labeled (SIL) internal standard, like fluphenazine-d8, considered the gold standard?
A2: A stable isotope-labeled internal standard, such as fluphenazine-d8, is considered the gold standard in quantitative bioanalysis for several key reasons:[1][8]
-
Similar Physicochemical Properties: SIL internal standards have nearly identical chemical and physical properties to the analyte.[9] This means they behave similarly during sample preparation (extraction recovery) and chromatographic separation (retention time).[10]
-
Compensation for Matrix Effects: Because the SIL internal standard co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[2][3] By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be effectively normalized, leading to more accurate and precise quantification.[8]
-
Correction for Variability: A SIL internal standard can correct for variability in sample handling, injection volume, and instrument response.[9]
While highly effective, it's crucial to ensure the isotopic purity of the SIL internal standard and to be aware of potential issues like isotopic exchange (e.g., deuterium-hydrogen exchange), which could compromise accuracy.[10]
Troubleshooting Guides
Q3: I'm observing a co-eluting peak with my fluphenazine analyte in my LC-MS/MS analysis, leading to inaccurate results. How can I identify the source of this interference and resolve it?
A3: Observing a co-eluting peak is a common challenge. A systematic approach is required to identify and eliminate the interference.
First, determine if the interference is consistent across different samples.
-
Blank Matrix vs. Spiked Sample: Analyze a blank matrix sample (e.g., drug-free plasma) and compare it to a sample spiked with a known concentration of fluphenazine. If the peak is present in the blank matrix, it's likely an endogenous component.
-
Metabolite Standards: If available, inject standards of known fluphenazine metabolites (e.g., this compound, 7-hydroxyfluphenazine) to see if their retention times match the interfering peak.[4]
Inefficient sample cleanup is a primary cause of interferences.[11] Consider enhancing your sample preparation protocol.
-
Liquid-Liquid Extraction (LLE): LLE can be an effective method to isolate fluphenazine from the plasma matrix.[12] Experiment with different organic solvents and pH adjustments to optimize the extraction of fluphenazine while leaving interferences behind.
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup compared to simple protein precipitation.[13][14] Mixed-mode SPE cartridges, which utilize both reversed-phase and ion-exchange mechanisms, can be particularly effective for basic compounds like fluphenazine.[15]
Experimental Protocol: Solid-Phase Extraction (SPE) for Fluphenazine
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 1 mL of the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove polar interferences.
-
Elution: Elute the fluphenazine with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.[12]
If sample preparation improvements are insufficient, focus on chromatographic separation.[2]
-
Mobile Phase Modification: Adjusting the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration) can alter the selectivity of the separation. For instance, modifying the pH can change the ionization state of fluphenazine and interfering compounds, affecting their retention.
-
Column Chemistry: If you are using a standard C18 column, consider switching to a column with a different stationary phase, such as a biphenyl or a phenyl-hexyl column. These columns offer different selectivity for aromatic compounds like fluphenazine and may resolve it from co-eluting interferences.[16]
-
Gradient Optimization: A shallower gradient can increase the separation between closely eluting peaks.
Data Presentation: Example LC-MS/MS Parameters for Fluphenazine Analysis
| Parameter | Setting |
| LC System | Waters Acquity UPLC[8] |
| Column | Waters Acquity UPLC HSS T3 1.8 µm, 2.1 x 50 mm[8] |
| Mobile Phase A | 0.1% Formic Acid in Water[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[8] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 8 µL[8] |
| Column Temperature | 25°C[8] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Ion Electrospray (ESI+)[8] |
| MRM Transition (Fluphenazine) | 438.3 > 171.1[8][17] |
| MRM Transition (Fluphenazine-d8) | 446.3 > 171.1 |
In cases of isobaric interference, where compounds have the same mass, chromatographic separation is critical. However, if separation is not achievable, advanced techniques may be necessary.
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF mass spectrometers can provide accurate mass measurements, which may help differentiate between fluphenazine and an isobaric interference if their elemental compositions are different.[16][18]
-
Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio.[19] This can provide an additional dimension of separation to resolve isobaric compounds that are not separated by chromatography.[20][21]
Visualization: Troubleshooting Workflow for Co-eluting Interferences
Sources
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- 6. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to EMA-Compliant Validation of Analytical Methods for Fluphenazine Sulfoxide
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of fluphenazine sulfoxide, aligning with the stringent requirements of the European Medicines Agency (EMA). It is intended for researchers, scientists, and drug development professionals seeking to establish robust, reliable, and compliant analytical procedures for this critical metabolite of fluphenazine.
Fluphenazine, a potent antipsychotic agent, undergoes extensive metabolism, with this compound being one of its major metabolites. Accurate quantification of this sulfoxide is paramount in pharmacokinetic, toxicokinetic, and stability studies to ensure the safety and efficacy of the parent drug. This necessitates the validation of analytical methods to the highest regulatory standards, as outlined by the EMA and the International Council for Harmonisation (ICH).
This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind each experimental design, offering insights into potential challenges and providing robust protocols for successful validation.
The Regulatory Framework: EMA and ICH Guidelines
The validation of bioanalytical methods is governed by the EMA's "Guideline on bioanalytical method validation," which works in conjunction with the broader principles laid out in the ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology".[1][2][3][4] These guidelines collectively mandate a thorough demonstration that an analytical procedure is fit for its intended purpose.[4]
The core validation characteristics that must be addressed include:
-
Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be detected and quantified with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific intervals.
Comparative Analysis of Analytical Techniques
For the quantification of this compound, two primary analytical techniques are commonly employed: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the required sensitivity, selectivity, and the nature of the study.
| Validation Parameter | HPLC-UV | LC-MS/MS | Justification for Performance Difference |
| Specificity/Selectivity | Moderate to High | Very High | LC-MS/MS offers superior selectivity due to the mass-to-charge ratio detection, minimizing interference from matrix components. |
| Linearity Range (µg/mL) | 2.5 - 120[5][6] | 0.075 - 0.45[7] | LC-MS/MS is inherently more sensitive, allowing for a lower quantification range, which is crucial for bioanalytical studies. |
| Accuracy (% Recovery) | >97%[5][6] | 98-102% | Both methods can achieve high accuracy, but LC-MS/MS often provides tighter control due to reduced matrix effects. |
| Precision (%RSD) | < 2% | < 15% (as per EMA guidelines) | The acceptance criteria for precision in bioanalytical methods are wider, but well-optimized LC-MS/MS methods can achieve excellent precision. |
| LOQ (µg/mL) | ~1.5[8] | ~0.075[7] | The significantly lower LOQ of LC-MS/MS makes it the method of choice for studies requiring high sensitivity. |
In-Depth Experimental Protocols for Validation
The following sections provide detailed, step-by-step protocols for validating an analytical method for this compound, grounded in EMA guidelines.
Specificity and Selectivity: The Foundation of a Reliable Method
Specificity ensures that the signal measured is solely from the analyte of interest. In the context of this compound, this means differentiating it from the parent drug (fluphenazine), other metabolites, and endogenous matrix components. A crucial aspect of demonstrating specificity is through forced degradation studies.
Objective: To demonstrate that the analytical method can separate this compound from its potential degradation products.
Procedure:
-
Prepare Stock Solutions: Prepare a stock solution of fluphenazine hydrochloride in a suitable solvent (e.g., methanol).
-
Subject to Stress Conditions: Expose the fluphenazine solution to the following conditions to induce degradation:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 60 minutes.[9]
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 60 minutes.[9]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 60 minutes.[9] Fluphenazine is known to be sensitive to oxidation, which is directly relevant to the formation of the sulfoxide.[5][6][10]
-
Thermal Degradation: Heat the solid drug at 75°C for 48 hours.[11]
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.[8][11]
-
-
Analysis: Analyze the stressed samples using the proposed analytical method.
-
Evaluation:
-
The chromatogram should demonstrate baseline separation between the fluphenazine peak, the this compound peak, and any other degradation products formed.
-
Peak purity analysis (using a PDA detector for HPLC-UV) should be performed to confirm that the analyte peak is spectrally homogeneous.
-
Below is a diagram illustrating the workflow for forced degradation studies.
Caption: Overall Analytical Method Validation Process.
Conclusion
The validation of an analytical method for this compound in accordance with EMA guidelines is a rigorous but essential process for ensuring the quality and integrity of data in drug development. A thorough understanding of the scientific principles behind each validation parameter, coupled with meticulous experimental execution, is critical for success. While both HPLC-UV and LC-MS/MS can be validated for this purpose, the superior sensitivity and selectivity of LC-MS/MS make it the preferred technique for bioanalytical applications. By following the detailed protocols and embracing the scientific rationale outlined in this guide, researchers can confidently develop and validate robust analytical methods that meet the highest regulatory expectations.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
PubMed. (n.d.). Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form. [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Future Science. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
ResearchGate. (n.d.). Stability‐Indicating RP‐HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form | Request PDF. [Link]
-
National Institutes of Health. (n.d.). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. [Link]
-
RSC Publishing. (2014). A validated liquid chromatographic method for the determination of fluphenazine hydrochloride in the presence of its degradation products. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ResearchGate. (2024). Development of sensitive stability indicating HPLC method for quantification of process related impurities of Fluphenazine; LC–MS/MS elucidation of their degradation products and degradation pathway. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. (n.d.). Degradation study of fluphenazine with VIS radiation. Peak 1 (from left... | Download Scientific Diagram. [Link]
-
Spectroscopy Online. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
ScienceOpen. (n.d.). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. [Link]
-
ResearchGate. (n.d.). (PDF) Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. [Link]
-
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Bioscience Biotechnology Research Communications. (2024). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. [Link]
-
ResearchGate. (n.d.). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography –Ultraviolet Detection. [Link]
-
IntechOpen. (n.d.). Analytical Method Validation as the First Step in Drug Quality Control. [Link]
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- 11. researchgate.net [researchgate.net]
A Comparative Pharmacokinetic Analysis: Fluphenazine vs. Fluphenazine Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluphenazine, a potent typical antipsychotic of the phenothiazine class, has long been a cornerstone in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway.[1] However, like many pharmaceuticals, fluphenazine undergoes extensive metabolism in the body, leading to the formation of various metabolites. Among these, fluphenazine sulfoxide is a major product, formed through oxidation primarily by the cytochrome P450 2D6 (CYP2D6) isoenzyme.[2][3] Understanding the pharmacokinetic differences between the parent drug, fluphenazine, and its sulfoxide metabolite is critical for a comprehensive grasp of its clinical activity, potential for drug-drug interactions, and the interpretation of therapeutic drug monitoring data. This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of fluphenazine and this compound, supported by experimental data and methodologies.
The Metabolic Journey: From Fluphenazine to this compound
The biotransformation of fluphenazine to this compound is a critical step in its metabolism. This process, primarily occurring in the liver, is catalyzed by the CYP2D6 enzyme. The sulfoxidation of the phenothiazine ring results in a more polar compound, facilitating its eventual excretion from the body.[2][3]
Caption: Metabolic conversion of fluphenazine to this compound.
Pharmacokinetic Profile: A Head-to-Head Comparison
The pharmacokinetic properties of a drug and its metabolites dictate their concentration and duration of action in the body. Significant differences exist between fluphenazine and this compound in terms of their absorption, distribution, metabolism, and excretion (ADME).
Absorption and Bioavailability
Oral fluphenazine is rapidly absorbed, but its bioavailability is notably low, estimated to be around 2.7% to 35%, due to extensive first-pass metabolism in the liver.[2][3][4] This presystemic elimination significantly reduces the amount of unchanged fluphenazine reaching systemic circulation. A major consequence of this is the substantial conversion of fluphenazine to this compound before it can exert its systemic effects.[5]
In contrast, when fluphenazine is administered as a long-acting intramuscular depot injection (fluphenazine decanoate), it bypasses the first-pass effect.[5] This results in significantly higher plasma concentrations of the parent drug compared to its metabolites.[5][6]
Plasma Concentrations and Key Pharmacokinetic Parameters
Following oral administration, plasma levels of this compound can be significantly higher than those of fluphenazine itself.[5] However, specific pharmacokinetic parameters for this compound, such as its elimination half-life, Cmax, and Tmax, are not well-documented in publicly available literature. The focus of most studies has been on the parent drug.
Below is a summary of the key pharmacokinetic parameters for fluphenazine:
| Parameter | Oral Fluphenazine Hydrochloride | Intramuscular Fluphenazine Decanoate |
| Bioavailability | Low (approx. 2.7% - 35%)[2][3][4] | High (avoids first-pass metabolism) |
| Tmax (Time to Peak Plasma Concentration) | ~0.5 - 2 hours[3][7] | ~8 - 10 hours[3] |
| Cmax (Peak Plasma Concentration) | Varies widely among individuals[8] | Varies; dependent on dose and injection interval |
| Elimination Half-life (t½) | ~14 - 16 hours[2][9] | ~7 - 10 days (single dose)[1]; up to 14.3 days (multiple doses) |
Note: The pharmacokinetic parameters for fluphenazine can exhibit significant inter-individual variability.[8]
Distribution
Fluphenazine is highly lipophilic and extensively distributed throughout the body, readily crossing the blood-brain barrier to exert its effects on the central nervous system.[2][7] Animal studies in rats have shown that fluphenazine concentrations are 10- to 27-fold higher in brain regions than in plasma.[10] this compound is also detected in the brain, with levels ranging from 24% to 96% of the parent drug.[10] Interestingly, the sulfoxide metabolite has been found to accumulate in fat tissue to a much greater extent than fluphenazine.[10]
Metabolism and Excretion
As previously mentioned, the primary metabolic pathway for fluphenazine is sulfoxidation via CYP2D6.[2][3] Other metabolic routes include hydroxylation and N-oxidation.[10] The resulting metabolites, including this compound, are then further metabolized through conjugation reactions (Phase II metabolism) before being excreted primarily through urine and feces.[2][7][11]
Pharmacodynamic Implications: A Difference in Potency
The therapeutic and adverse effects of a drug are intrinsically linked to its binding affinity for its target receptors. In the case of fluphenazine, its antipsychotic action is mediated by its high affinity for dopamine D2 receptors.[1] A critical point of differentiation between fluphenazine and its sulfoxide metabolite lies in their receptor binding profiles.
Experimental data from rat brain tissue indicates that this compound has a significantly lower affinity for both D1 and D2 dopamine receptors compared to the parent compound.[10]
| Compound | D1 Receptor Affinity (% of Fluphenazine) | D2 Receptor Affinity (% of Fluphenazine) |
| Fluphenazine | 100% | 100% |
| This compound | 1% - 3%[10] | 1% - 3%[10] |
This marked difference in receptor affinity strongly suggests that this compound is a pharmacologically less active metabolite.[10] Its contribution to the overall therapeutic effect of fluphenazine is likely minimal.[10]
Experimental Methodologies: A Guide for Researchers
The accurate quantification of fluphenazine and this compound in biological matrices is essential for pharmacokinetic studies. Below is a representative experimental workflow for such an analysis.
Caption: A typical workflow for the pharmacokinetic analysis of fluphenazine and its metabolites.
Detailed Protocol: Simultaneous Quantification by LC-MS/MS
This protocol outlines a robust and sensitive method for the simultaneous determination of fluphenazine and this compound in human plasma.[12]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing a suitable internal standard (e.g., a deuterated analog of fluphenazine).[12]
-
Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins.[12]
-
Centrifuge the tubes at high speed (e.g., 12,000 rpm) for 1 minute to pellet the precipitated proteins.[12]
-
Carefully transfer the clear supernatant to an autosampler vial for analysis.[12]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatographic Separation:
-
Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Employ a C18 reversed-phase column for the separation of the analytes.[13]
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[13] The gradient is optimized to achieve baseline separation of fluphenazine, this compound, and the internal standard.
-
-
Mass Spectrometric Detection:
-
The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[13]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for each analyte and the internal standard.[13]
-
3. Data Analysis and Pharmacokinetic Modeling:
-
The peak areas of the analytes and the internal standard are used to construct a calibration curve and determine the concentrations of fluphenazine and this compound in the plasma samples.
-
The resulting concentration-time data is then analyzed using pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (area under the curve), and elimination half-life.
Conclusion
The pharmacokinetic profiles of fluphenazine and its major metabolite, this compound, exhibit significant differences that are crucial for drug development professionals and researchers to understand. The extensive first-pass metabolism of oral fluphenazine leads to high circulating levels of this compound, a metabolite with substantially lower affinity for dopamine receptors and thus, likely minimal contribution to the drug's therapeutic effect. In contrast, parenteral administration of fluphenazine bypasses this initial metabolic step, resulting in higher plasma concentrations of the active parent drug. This comprehensive understanding, supported by robust analytical methodologies, is vital for optimizing dosing strategies, interpreting clinical data, and advancing the development of new and improved antipsychotic therapies.
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Marder SR, Van Putten T, Aravagiri M, Midha KK, Wirshing WC, Johnston-Cronk K, Mintz J. Plasma levels of fluphenazine in patients receiving fluphenazine decanoate. Relationship to clinical response. Br J Psychiatry. 1991 May;158:658-65. [Link]
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Jann MW, Ereshefsky L, Saklad SR, Seidel DR, Davis CM, Burch NR, Bowden CL. Impact of clinical pharmacokinetics on neuroleptic therapy in patients with schizophrenia. J Psychiatry Neurosci. 1994 Jul;19(4):254-64. [Link]
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Siegel SJ, Winey KI, Gur RE, Moore E, Turetsky BI, Kanes SJ, Bilker WB, O'Donnell P. Pharmacokinetic and behavioral characterization of a long-term antipsychotic delivery system in rodents and rabbits. Psychopharmacology (Berl). 2007 Feb;190(2):201-9. [Link]
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Luo JP, Hubbard JW, McKay G, Midha KK. Sensitive method for the simultaneous measurement of fluphenazine decanoate and fluphenazine in plasma by high-performance liquid chromatography with coulometric detection. J Chromatogr B Biomed Sci Appl. 1997 Feb 21;690(1-2):239-46. [Link]
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Rosano TG, Wood M, Swift TA. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. J Anal Toxicol. 2013 Oct;37(8):547-53. [Link]
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Simultaneous UPLC–MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Request PDF. [Link]
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Simpson GM, Yadalam KG, Levinson DF, Stephanos MJ, Lo ES, Cooper TB. Single-dose Pharmacokinetics of Fluphenazine After Fluphenazine Decanoate Administration. J Clin Psychopharmacol. 1990 Dec;10(6):417-21. [Link]
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A Comparative Guide to the Correlation of Fluphenazine Sulfoxide Levels with Clinical Response in Antipsychotic Therapy
This guide provides an in-depth analysis of the relationship between fluphenazine sulfoxide, a major metabolite of the antipsychotic fluphenazine, and the clinical outcomes observed in patients. It is intended for researchers, clinical pharmacologists, and drug development professionals engaged in therapeutic drug monitoring (TDM) and pharmacokinetic/pharmacodynamic (PK/PD) modeling. We will dissect the existing experimental data, compare analytical methodologies for metabolite quantification, and provide actionable protocols for laboratory investigation.
Introduction: The Rationale for Metabolite Monitoring in Fluphenazine Therapy
Fluphenazine is a potent, first-generation (typical) antipsychotic of the phenothiazine class, primarily used in the management of chronic psychoses like schizophrenia.[1][2] Its therapeutic action is principally mediated through the antagonism of dopamine D2 receptors in the brain's mesolimbic pathways.[2][3][4][5] Despite its established efficacy, fluphenazine therapy is characterized by significant inter-individual variability in clinical response and a notable incidence of adverse effects, particularly extrapyramidal symptoms (EPS).[6][7] This variability has driven interest in Therapeutic Drug Monitoring (TDM) to optimize dosing.
While TDM has traditionally focused on the parent drug, the role of metabolites is a critical consideration. Fluphenazine undergoes extensive hepatic metabolism, primarily via the cytochrome P450 enzyme CYP2D6, into several metabolites, including this compound.[6][7] The core question for clinicians and researchers is whether these metabolites, particularly this compound, contribute to the therapeutic or toxic effects of the drug. Establishing a correlation—or lack thereof—between this compound levels and clinical response is essential for refining TDM strategies and understanding the complete pharmacological profile of fluphenazine.
The Metabolic Fate of Fluphenazine
Fluphenazine is converted in the liver to several metabolites, including this compound, 7-hydroxyfluphenazine, and fluphenazine N-oxide.[8][9] The metabolic pathway is crucial as it dictates the concentration of both the active parent drug and its derivatives, which may possess their own pharmacological activity or contribute to side effects.
The mode of administration significantly impacts the metabolic profile. Studies have shown that in patients receiving oral fluphenazine, the plasma levels of this compound can be significantly higher than those of the parent drug.[9] Conversely, in patients treated with the long-acting injectable form, fluphenazine decanoate, the levels of metabolites are typically lower than the parent fluphenazine levels.[9][10] This suggests that the first-pass metabolism following oral administration is a major contributor to sulfoxide formation, a critical factor when comparing studies and patient cohorts.[5][9]
Figure 1: Metabolic pathway of fluphenazine and its relationship to clinical effects.
Correlation with Clinical Response: An Evidence-Based Comparison
The central hypothesis is that this compound levels could serve as a biomarker for predicting therapeutic success or failure. However, a review of key clinical studies suggests a weak or non-existent correlation.
In a study involving schizophrenic patients receiving fluphenazine decanoate, plasma levels of this compound were found to be consistently lower than those of the parent drug.[10] The significant finding from this research was a relationship between lower parent fluphenazine levels and an increased risk of psychotic episodes.[10] The sulfoxide metabolite was not identified as a significant predictor of response.
Another critical study analyzed patients on oral fluphenazine and measured multiple metabolites.[8] It found that higher plasma levels of the parent drug (up to 4.23 ng/mL) were significantly associated with a better rate of global improvement.[8] This study also posited that a different metabolite, fluphenazine N-oxide, might be a "toxic metabolite" as it was more strongly associated with side effects than the parent drug.[8] Again, this compound was not implicated as a key determinant of clinical outcome.
Conversely, some research has indicated that in therapy-resistant patients, poorer clinical control was related to higher plasma concentrations of the parent drug, suggesting that beyond a certain threshold, increasing the dose (and consequently, the level of parent drug and metabolites) does not yield better results and may simply indicate treatment resistance.[11]
Table 1: Summary of Key Findings on Fluphenazine/Metabolite Levels and Clinical Response
| Study Cohort | Key Finding | Correlation with this compound | Reference |
| Patients on Fluphenazine Decanoate | Lower parent fluphenazine levels were significantly related to an increased risk of psychotic exacerbations. | No significant correlation with clinical response was reported. Sulfoxide levels were lower than parent drug. | [10] |
| Patients on Oral Fluphenazine | Higher parent fluphenazine levels were associated with a higher rate of global improvement. | Not identified as a predictor of response. | [8] |
| Patients on Oral Fluphenazine | Fluphenazine N-oxide metabolite was more powerfully associated with side effects than the parent drug. | Not identified as a predictor of side effects. | [8] |
| Patients on Fluphenazine Decanoate | Poorer clinical control (in therapy-resistant patients) was related to higher parent fluphenazine levels. | No direct correlation with sulfoxide was established as the primary factor. | [11] |
| Patients on Oral vs. Depot Fluphenazine | Sulfoxide levels are significantly higher in patients receiving the oral formulation compared to the depot injection. | This study focused on PK differences, not direct clinical correlation. | [9] |
The collective evidence points towards the parent fluphenazine concentration being the primary correlate of clinical response, with a suggested therapeutic range of approximately 0.13-0.70 ng/mL.[12] this compound appears to be a pharmacologically less significant product of metabolism in the context of therapeutic efficacy.
Comparison of Analytical Methods for Metabolite Quantification
Accurate quantification of fluphenazine and its metabolites in biological matrices like plasma is paramount for any TDM or research study. Several analytical techniques have been developed, each with distinct advantages and limitations.[6]
Table 2: Comparison of Analytical Techniques for Fluphenazine and Metabolite Analysis
| Method | Principle | Sensitivity | Specificity | Throughput | Key Considerations | References |
| HPLC-UV/Coulometric | Chromatographic separation followed by UV or electrochemical detection. | Good (pg/mL range with coulometric detection). | Moderate; potential for interference from other compounds. | Moderate | Lower equipment cost; coulometric detection offers high sensitivity but can be complex to operate. | [13][14] |
| GC-MS | Gas chromatographic separation followed by mass spectrometry detection. | High | High; provides structural information for definitive identification. | Lower | Requires derivatization for some compounds; robust and reliable. | [6][11] |
| Radioimmunoassay (RIA) | Competitive binding of radiolabeled and unlabeled antigen to a specific antibody. | High | High, but depends on antibody cross-reactivity with metabolites. | High | Requires handling of radioactive materials; can be specific to one compound. | [8] |
| LC-MS/MS | Liquid chromatographic separation coupled with tandem mass spectrometry. | Very High (sub-ng/mL). | Very High; considered the gold standard for specificity. | High | High initial equipment cost; offers rapid analysis and simultaneous quantification of parent drug and multiple metabolites. | [6][15] |
For contemporary research requiring the simultaneous and accurate measurement of fluphenazine and its metabolites (including sulfoxide), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[6][15] Its superior sensitivity and specificity allow for precise quantification in complex biological matrices, and its high-throughput nature is ideal for clinical studies.[15]
Experimental Protocol: Quantification of Fluphenazine and Sulfoxide by LC-MS/MS
This protocol provides a validated, high-throughput method for the simultaneous quantification of fluphenazine and this compound in human plasma, adapted from established methodologies.[15]
A. Materials and Reagents
-
Human plasma (with K2EDTA as anticoagulant)
-
Fluphenazine and this compound reference standards
-
Fluphenazine-d8 (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
B. Instrumentation
-
A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
An ultra-high-performance liquid chromatography (UPLC/UHPLC) system.
-
A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
C. Step-by-Step Procedure
-
Preparation of Stock Solutions and Standards:
-
Prepare primary stock solutions (1 mg/mL) of fluphenazine, this compound, and the IS (Fluphenazine-d8) in methanol.
-
Perform serial dilutions to create working standard solutions.
-
Spike drug-free human plasma with working standards to create a calibration curve (e.g., 0.2 to 12.0 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add 300 µL of acetonitrile containing the internal standard (Fluphenazine-d8).[15]
-
Causality: Acetonitrile is a protein-denaturing organic solvent. This step rapidly precipitates plasma proteins, which would otherwise interfere with the chromatographic column and mass spectrometer, while simultaneously releasing the analytes into the solvent. The internal standard is added here to account for any variability or loss during sample preparation and analysis.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 1 minute to pellet the precipitated proteins.[15]
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient: A rapid linear gradient (e.g., 20% to 80% B over 1.5 minutes) is used to separate the analytes from matrix components and from each other before they enter the mass spectrometer.[15]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each analyte and the IS.
-
Causality: MRM provides exceptional specificity. The first quadrupole selects the precursor ion (the protonated molecule of the analyte), which is then fragmented. The third quadrupole selects a specific product ion unique to that analyte. This two-stage filtering process minimizes background noise and ensures that the signal is truly from the compound of interest.
-
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators.
-
Determine the concentration of the unknown samples from the calibration curve using linear regression.
-
Figure 2: Experimental workflow for LC-MS/MS analysis of fluphenazine and its metabolites.
Conclusion and Future Directions
Based on the available evidence, plasma concentration of this compound is not a reliable independent predictor of clinical response in patients treated for schizophrenia. The therapeutic effect of fluphenazine appears to be driven primarily by the concentration of the parent drug. While monitoring sulfoxide levels is crucial for a comprehensive pharmacokinetic understanding, particularly when comparing oral and depot formulations, its utility in routine TDM for dose adjustment seems limited.
Future research should focus on:
-
Investigating other metabolites: The potential role of fluphenazine N-oxide in mediating side effects warrants further investigation.[8]
-
Pharmacogenomics: Exploring the influence of CYP2D6 polymorphisms on the ratio of parent drug to metabolites and subsequent clinical outcomes.
-
Prospective Studies: Designing large-scale prospective trials that simultaneously measure parent drug and a full panel of metabolites to definitively confirm or refute their predictive value for both efficacy and toxicity.
By focusing on the parent drug for TDM while continuing to research the nuanced roles of its metabolites, we can move towards a more personalized and effective use of fluphenazine in treating psychotic disorders.
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accuracy and precision of fluphenazine sulfoxide quantification methods
An In-Depth Technical Guide to the Accuracy and Precision of Fluphenazine Sulfoxide Quantification Methods
Authored by a Senior Application Scientist
The quantification of fluphenazine and its primary metabolite, this compound, is critical for therapeutic drug monitoring (TDM) and pharmacokinetic studies, ensuring optimal therapeutic outcomes and minimizing adverse effects for patients undergoing treatment for schizophrenia and other psychotic disorders.[1][2][3] Sulfoxidation represents a major metabolic pathway for fluphenazine, making the accurate measurement of the sulfoxide metabolite essential for a complete understanding of the drug's disposition in the body.[1][4] This guide provides a comparative analysis of analytical methodologies, focusing on the evolution from traditional techniques to the current gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Analytical Landscape: An Overview of Methodologies
The analytical journey for quantifying fluphenazine and its metabolites began with less specific techniques and has progressed towards methods offering unparalleled sensitivity and selectivity. Early approaches included spectrophotometry, gas chromatography (GC), and immunoassays.[2][3][5] While foundational, these methods often faced limitations in distinguishing the parent drug from its various metabolites.[6]
High-Performance Liquid Chromatography (HPLC), particularly when coupled with ultraviolet (UV) or fluorescence detectors, offered improved separation capabilities.[3][7][8] However, the quest for higher sensitivity and specificity, especially in complex biological matrices like plasma and serum, has led to the widespread adoption of LC-MS/MS.[3][9] This technique is now considered the gold standard for therapeutic drug monitoring, capable of analyzing multiple drugs and their metabolites in a single, rapid analysis.[9][10]
Comparative Analysis of Key Quantification Methods
The choice of an analytical method is a critical decision driven by the required sensitivity, selectivity, throughput, and cost. Here, we compare the predominant techniques used for this compound quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry.[9] This synergy provides a robust platform for accurately quantifying low-concentration analytes in complex biological fluids.
-
Principle of Operation: The sample extract is injected into an HPLC system where fluphenazine, this compound, and an internal standard are separated on a chromatographic column (e.g., a C18 or Biphenyl column).[1][11] The separated compounds then enter the mass spectrometer. In the MS, molecules are ionized (typically using electrospray ionization - ESI), and a specific precursor ion for each analyte is selected. This precursor ion is fragmented, and one or more specific product ions are monitored for quantification, a process known as Multiple Reaction Monitoring (MRM).[10][11] This two-stage filtering process confers exceptional specificity.
-
Expert Rationale: The use of a stable isotope-labeled internal standard (e.g., Fluphenazine-d8) is a cornerstone of a trustworthy LC-MS/MS assay.[1] This internal standard co-elutes with the analyte and experiences similar ionization effects, allowing it to correct for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement. This self-validating system ensures the highest degree of accuracy and precision.
-
Performance:
-
Accuracy & Precision: Excellent, with intra- and inter-assay imprecision (CV) typically below 15%.[11]
-
Sensitivity: Very high, with Limits of Quantification (LOQ) often in the sub-ng/mL range (e.g., 0.1 to 0.2 ng/mL).[11][12]
-
Specificity: Unmatched, due to the monitoring of specific precursor-to-product ion transitions.[10]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a widely accessible chromatographic technique used for pharmaceutical analysis.[7][8]
-
Principle of Operation: Analytes are separated on an HPLC column based on their physicochemical properties. As the separated compounds elute from the column, they pass through a UV detector, which measures their absorbance at a specific wavelength (e.g., ~257-259 nm for fluphenazine).[7][13] The concentration is determined by comparing the peak area to that of a calibration curve generated from standards.[3]
-
Expert Rationale: While robust for analyzing bulk drug and pharmaceutical dosage forms, HPLC-UV's application in biological matrices for TDM is limited by its sensitivity and specificity.[8][13] Without the mass-based confirmation of MS, there is a higher risk of co-eluting endogenous matrix components or other drug metabolites interfering with the peak of interest, potentially leading to inaccurate quantification.
-
Performance:
-
Accuracy & Precision: Good for higher concentration samples, with reported %RSD values well within acceptable limits for quality control testing.[7]
-
Sensitivity: Significantly lower than LC-MS/MS. A spectrophotometric method for this compound (after derivatization) reported an LOQ of 0.24 µg/mL (240 ng/mL), which is often insufficient for clinical plasma samples.[14]
-
Specificity: Moderate. Relies solely on chromatographic retention time for identification, making it susceptible to interferences.[15]
-
Immunoassays (e.g., Radioimmunoassay - RIA)
Immunoassays utilize the specific binding between an antibody and an antigen to measure the concentration of a substance.
-
Principle of Operation: Antibodies are generated that recognize a specific part of the fluphenazine molecule.[16] In a competitive RIA, a known amount of radiolabeled drug competes with the unlabeled drug in the sample for a limited number of antibody binding sites. The amount of bound radioactivity is inversely proportional to the concentration of the drug in the sample.
-
Expert Rationale: The primary challenge with immunoassays is specificity. The antibodies are often raised against the core phenothiazine structure and can exhibit significant cross-reactivity with various metabolites.[6][16] While highly sensitive, an immunoassay may not be able to distinguish between fluphenazine and this compound, potentially overestimating the parent drug concentration or providing a composite measure of immunoreactivity.[6] Some assays show poor detection of the sulfoxide metabolite altogether unless it is present in high concentrations.[6][16] To overcome this, immunoassays are sometimes combined with a preliminary HPLC separation step.[6]
-
Performance:
Quantitative Data Summary
The performance of these methods is best summarized by comparing their key validation parameters.
| Parameter | LC-MS/MS | HPLC-UV | Immunoassay (RIA) |
| Specificity | Very High | Moderate | Low to Moderate |
| Sensitivity (LOQ) | Very High (~0.1-0.2 ng/mL)[11][12] | Low (~240 ng/mL for derivatized sulfoxide)[14] | High (fmol/160 pg level)[6] |
| Precision (%RSD) | Excellent (<15%)[11] | Good (<2%)[7] | Variable |
| Throughput | High (Simultaneous analysis)[1] | Moderate | Moderate to High |
| Matrix Effect | Potential concern, managed with internal standards[9] | Less susceptible to ion suppression | Susceptible to matrix interferences |
| Primary Application | TDM, Pharmacokinetics, Bioanalysis[1][9] | Quality Control, Formulation Analysis[8][13] | Screening, Historical TDM[4] |
Experimental Protocol: The Gold Standard LC-MS/MS Method
This section provides a detailed, self-validating protocol for the simultaneous quantification of fluphenazine and this compound in human plasma, based on established methodologies.[1]
Materials and Reagents
-
Reference standards: Fluphenazine, this compound.[1]
-
Internal Standard: Fluphenazine-d8.[1]
-
Solvents: HPLC-grade acetonitrile and methanol.[1]
-
Reagents: Formic acid, drug-free human plasma.[1]
Sample Preparation: Protein Precipitation
The causality behind this step is the removal of abundant plasma proteins (like albumin) which can interfere with the analysis by precipitating out of solution and fouling the analytical column and mass spectrometer.[1][3][9]
-
Pipette 100 µL of human plasma (calibrator, control, or unknown sample) into a microcentrifuge tube.
-
Add 300 µL of acetonitrile containing the internal standard (Fluphenazine-d8).[1] The acetonitrile acts as the precipitating agent.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[1]
-
Centrifuge at high speed (e.g., 12,000 rpm) for 1-5 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the clear supernatant to an autosampler vial for analysis.
UPLC-MS/MS Conditions
-
UPLC System: Waters Acquity UPLC or equivalent.[11]
-
Analytical Column: A reversed-phase column such as a C18 or Biphenyl (e.g., Kinetex 2.6 µm Biphenyl).[9]
-
Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.[11] The formic acid aids in the protonation of the analytes for positive mode ESI.
-
Flow Rate: ~0.4-0.6 mL/min.
-
Injection Volume: 5-10 µL.[1]
-
Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+) with an electrospray ionization (ESI) source.[1][9]
-
Ionization Mode: Positive Ion Mode (ESI+).[1]
-
MRM Transitions: Monitor specific precursor > product ion transitions for fluphenazine, this compound, and the internal standard (Fluphenazine-d8).[1][11]
Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of fluphenazine and this compound into drug-free human plasma.
-
Process the calibrators, quality control (QC) samples, and unknown samples as described in section 4.2.
-
Generate a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the nominal concentration for each calibrator.
-
Determine the concentration of the analytes in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing Workflows and Methodologies
Diagrams are essential for clarifying complex analytical processes and relationships.
Caption: Gold Standard LC-MS/MS workflow for this compound.
Caption: Comparison of specificity across analytical methodologies.
References
- BenchChem. (n.d.). Application Note: High-Throughput Analysis of Fluphenazine and its Metabolites in Human Plasma by LC-MS/MS.
- Journal of Medicinal and Medical Chemistry. (n.d.). A Review on Fluphenazine Pharmacology and its Analytical Methods.
- Journal of Medicinal and Medical Chemistry. (n.d.). A Review on Fluphenazine Pharmacology and its Analytical Methods.
- Goldstein, S. A., & Van Vunakis, H. (1981). Determination of Fluphenazine, Related Phenothiazine Drugs and Metabolites by Combined High-Performance Liquid Chromatography and Radioimmunoassay. eScholarship.org.
- Blazheyevskiy, M. Y., et al. (2021). Indirect Polarographic Method for the Determination of Fluphenazine hydrochloride using Peroxomonosulphate. ResearchGate.
- Blazheyevskiy, M. Y., et al. (2021). Difference spectrophotometric method for the determination of Fluphenazine hydrochloride in tablets using peroxomonosulfate. ResearchGate.
- Wistedt, B., et al. (n.d.). The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate. PubMed.
- LGC Standards. (n.d.). This compound (Fluphenazine Decanoate EP Impurity A).
- Phenomenex. (n.d.). LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy.
- Chang, S. S., et al. (n.d.). Plasma levels of fluphenazine during fluphenazine decanoate treatment in schizophrenia. PubMed.
- Goldstein, S. A., & Van Vunakis, H. (1981). Determination of fluphenazine, related phenothiazine drugs and metabolites by combined high-performance liquid chromatography and radioimmunoassay. PubMed.
- Bioscience Biotechnology Research Communications. (2024). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography.
- Slawson, M. H., & Johnson-Davis, K. L. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. PubMed.
- Bioscience Biotechnology Research Communications. (2024). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical Dosage form Using High Performance Liquid Chromatography –Ultraviolet Detection.
- National Institutes of Health (NIH). (n.d.). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS.
- Springer. (n.d.). Four Greenness Evaluations of Two Chromatographic Methods: Application to Fluphenazine HCl and Nortriptyline HCl Pharmaceutical.
- Slawson, M. H., & Johnson-Davis, K. L. (2016). Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed.
- ResearchGate. (2025). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical Dosage form using High Performance Liquid Chromatography –Ultraviolet Detection.
- Hochschule Rhein-Waal. (n.d.). Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum.
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- 5. Plasma levels of fluphenazine during fluphenazine decanoate treatment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Making sure you're not a bot! [opus4.kobv.de]
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling Fluphenazine Sulfoxide
Researchers, scientists, and drug development professionals handling Fluphenazine sulfoxide are at the forefront of pharmaceutical innovation. Ensuring the safety of these individuals is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, grounded in established safety protocols and scientific principles.
This compound is a major metabolite of Fluphenazine, a potent phenothiazine antipsychotic drug.[1][2] As a matter of sound laboratory practice, metabolites of hazardous drugs should be handled with the same level of caution as the parent compound until specific toxicological data is available to suggest otherwise. Fluphenazine itself is classified as toxic if swallowed and may pose reproductive hazards.[3] Therefore, a robust personal protective equipment (PPE) program is not merely a recommendation but a critical component of a comprehensive safety strategy.
Core Principles of Hazard Mitigation
The approach to safely handling this compound is rooted in the hierarchy of controls, a foundational concept in occupational safety. This framework prioritizes engineering and administrative controls to minimize reliance on PPE.
-
Engineering Controls: These are the first line of defense and involve physically isolating the handler from the hazard. When handling powdered this compound, a chemical fume hood or a powder containment hood should be utilized to prevent inhalation of airborne particles.[4]
-
Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure. Examples include restricting access to areas where this compound is handled and prohibiting eating, drinking, and applying cosmetics in these designated areas.[3]
-
Personal Protective Equipment (PPE): PPE is the final barrier between the individual and the hazardous substance. It is to be used in conjunction with engineering and administrative controls.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling this compound in a laboratory setting.
| Body Part | PPE Recommendation | Rationale and Best Practices |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield.[5] | Protects against splashes, and airborne particles. A face shield offers broader protection and should be used when there is a significant risk of splashing. |
| Hands | Double gloving with powder-free nitrile gloves. | Nitrile gloves offer good chemical resistance. Double gloving provides an extra layer of protection in case the outer glove is breached. Powder-free gloves are recommended to prevent aerosolization of the compound.[5] |
| Body | A disposable, long-sleeved gown that closes in the back, or a lab coat. | Provides a barrier against spills and contamination. A disposable gown is preferred for high-risk procedures to facilitate proper disposal. |
| Respiratory | A NIOSH-approved N100 or CEN-approved FFP3 particulate respirator.[5] | Recommended when handling the powder form of this compound outside of a containment hood to prevent inhalation of fine particles. |
Step-by-Step Guide to Donning and Doffing PPE
Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for donning PPE.
Doffing PPE Workflow
Caption: Sequential process for doffing PPE.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First-Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5] |
| Eye Contact | Rinse with pure water for at least 15 minutes.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support.[5] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting.[5] |
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for Fluphenazine to the medical personnel.
Disposal Plan
All materials contaminated with this compound, including disposable PPE, are considered hazardous waste.
-
Waste Collection: Contaminated items should be placed in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Disposal Method: Disposal should be carried out by a licensed professional waste disposal service. The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Regulatory Compliance: Ensure that all federal, state, and local regulations for hazardous waste disposal are strictly followed.[5]
By adhering to these guidelines, laboratories can create a safer working environment for their personnel and ensure the responsible handling and disposal of this compound. This commitment to safety not only protects individuals but also upholds the integrity of the research and development process.
References
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS FLUPHENAZINE DECANOATE S-OXIDE. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2020, August 10). Safety Data Sheet: Fluphenazine hydrochloride. Retrieved from [Link]
-
Fresenius Kabi. (2024, February 19). Fluphenazine Decanoate Injection, USP - SAFETY DATA SHEET. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluphenazine. PubChem Compound Database. Retrieved from [Link]
-
Midha, K. K., et al. (1983). The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate. Psychopharmacology, 81(3), 228–233. Retrieved from [Link]
Sources
- 1. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
